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  • Product: 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one
  • CAS: 731815-56-8

Core Science & Biosynthesis

Foundational

Design, Synthesis, and Pharmacological Profiling of 3-[(3-Methoxypropyl)amino]quinoxalin-2(1H)-one

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary Quinoxalin-2(1H)-ones represent a highly privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Quinoxalin-2(1H)-ones represent a highly privileged scaffold in modern medicinal chemistry, frequently serving as the structural foundation for novel kinase inhibitors, aldose reductase inhibitors, and anticancer agents[1]. The functionalization of the C3 position is a critical determinant of the molecule's electronic distribution, binding affinity, and pharmacokinetic profile. This whitepaper provides a comprehensive, field-validated guide to the design, synthesis, and characterization of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one . By integrating classical nucleophilic aromatic substitution with modern, atom-economical C-H amination techniques, this guide establishes a self-validating framework for synthesizing this high-value target.

Molecular Design & Rationale

The structural architecture of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one is intentionally designed to maximize target engagement within hydrophobic protein pockets (such as the ATP-binding hinge region of receptor tyrosine kinases)[2].

  • The Quinoxalin-2(1H)-one Core: This rigid, planar bicyclic system provides a stable aromatic surface for π−π stacking interactions. Density Functional Theory (DFT) studies on related derivatives confirm that the high electronegativity of the nitrogen atoms (N1 and N4) creates a pronounced distinction in electron distribution, facilitating charge transfer from donor regions to acceptor groups[3].

  • The 3-Methoxypropylamine Substituent: 3-Methoxypropylamine is a highly versatile primary amine, traditionally utilized as a high-capacity neutralizing agent and corrosion inhibitor[4][5]. In a pharmacological context, the propyl chain acts as a flexible linker, allowing the terminal methoxy group to probe solvent-exposed channels. Concurrently, the secondary amine (NH) serves as a critical hydrogen-bond donor, while the ether oxygen acts as a hydrogen-bond acceptor.

Synthetic Workflows & Logic

To ensure robust reproducibility, two distinct synthetic methodologies are presented. Route A relies on classical, highly predictable halogenation-displacement logic. Route B employs a modern, iodine-catalyzed direct C-H amination that bypasses toxic halogenated intermediates[6].

SynthesisWorkflow A Quinoxalin-2(1H)-one (Core Scaffold) B 3-Chloroquinoxalin-2(1H)-one (Electrophilic Intermediate) A->B POCl3, Reflux (Halogenation) D 3-[(3-methoxypropyl)amino] quinoxalin-2(1H)-one (Target Compound) A->D I2 (cat.), Oxidant, RT (Direct C-H Amination) B->D DIPEA, EtOH, 80°C (SNAr Reaction) C 3-Methoxypropylamine (Nucleophile) C->D Amine Addition

Fig 1: Synthetic pathways for 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one.

Experimental Protocols

Route A: Classical Nucleophilic Aromatic Substitution (SNAr)

This route is favored when scaling up, as the intermediates are highly stable and the reaction kinetics are predictable.

Step 1: Synthesis of 3-Chloroquinoxalin-2(1H)-one

  • Suspend quinoxalin-2(1H)-one (10.0 mmol) in neat phosphorus oxychloride (POCl 3​ , 15 mL).

  • Reflux the mixture at 105°C for 4 hours. Causality: POCl 3​ acts as both solvent and chlorinating agent, converting the C3-enol tautomer into the highly electrophilic C3-chloride.

  • Cool to room temperature and carefully pour the mixture over crushed ice (200 g) with vigorous stirring to quench excess POCl 3​ .

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with cold water and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 2: Amination with 3-Methoxypropylamine

  • Dissolve the crude 3-chloroquinoxalin-2(1H)-one (5.0 mmol) in anhydrous ethanol (20 mL).

  • Add 3-methoxypropylamine (7.5 mmol) and N,N-diisopropylethylamine (DIPEA) (10.0 mmol). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct, preventing the protonation of the incoming nucleophile[7].

  • Heat the reaction mixture to 80°C for 6–8 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1; UV active).

  • Upon completion, evaporate the ethanol. Partition the residue between Ethyl Acetate (50 mL) and water (50 mL).

  • Purify the organic phase via silica gel chromatography (DCM/MeOH 95:5) to yield the pure target compound.

Route B: Iodine-Catalyzed Direct C-H Amination

This route is highly recommended for late-stage functionalization and library generation due to its ambient conditions and high atom economy[6].

  • In a 50 mL round-bottom flask, dissolve quinoxalin-2(1H)-one (1.0 mmol) and 3-methoxypropylamine (1.5 mmol) in a 2:98 mixture of MeOH/DCM (10 mL).

  • Add molecular iodine (I 2​ , 15 mol%) and an aqueous solution of tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 mmol). Causality: The oxidant continuously regenerates the active electrophilic iodine species, enabling catalytic turnover while facilitating the C-N bond formation at the electron-deficient C3 position.

  • Stir the mixture open to the air at room temperature for 18 hours.

  • Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (10 mL) to reduce any unreacted iodine (indicated by the disappearance of the brown color).

  • Extract with DCM, dry over Na 2​ SO 4​ , and purify via recrystallization from hot ethanol.

Physicochemical & Spectroscopic Characterization

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following theoretical and extrapolated physicochemical parameters.

ParameterExpected Value / DescriptionAnalytical Causality
Molecular Formula C 12​ H 15​ N 3​ O 2​ Core (C 8​ H 5​ N 2​ O) + Substituent (C 4​ H 10​ NO)
Molecular Weight 233.27 g/mol Verified via HRMS-ESI [M+H] + expected at m/z 234.12
Appearance Yellowish to off-white solidExtended π -conjugation of the quinoxalinone core
1 H NMR (DMSO-d 6​ ) δ 12.10 (br s, 1H), 7.40-7.10 (m, 4H), 6.85 (br t, 1H), 3.45 (m, 2H), 3.35 (t, 2H), 3.25 (s, 3H), 1.80 (m, 2H)The downfield shift at 12.10 ppm confirms the intact lactam NH. The triplet at 6.85 ppm confirms secondary amine formation[6].
13 C NMR (DMSO-d 6​ ) δ 152.6 (C=O), 151.7 (C-N), 133.0-114.7 (Ar-C), 70.5, 58.2, 38.5, 29.1Confirms the carbon skeleton; C3 shift at ~151 ppm is diagnostic of amination[3].
Solubility Miscible in DMSO, DMF, hot EtOH; poorly soluble in HexaneThe methoxypropyl chain significantly enhances solubility in polar aprotic solvents compared to the unsubstituted core.

Biological Profiling & Mechanism of Action

Quinoxalin-2(1H)-one derivatives are extensively profiled as competitive inhibitors of Receptor Tyrosine Kinases (RTKs) and Aldose Reductase (ALR2)[8]. The target compound should be evaluated using an ADP-Glo™ Kinase Assay to quantify its IC 50​ against specific kinase panels (e.g., EGFR, PI3K).

The mechanism of action relies on the compound's ability to act as an ATP-mimetic. The rigid core occupies the adenine-binding pocket, while the 3-methoxypropylamino tail extends toward the solvent interface, preventing ATP binding and halting downstream oncogenic signaling.

MOAWorkflow Ligand Extracellular Signal (Growth Factor) RTK Receptor Tyrosine Kinase (Target Protein) Ligand->RTK Activates Signaling Downstream Phosphorylation (PI3K / AKT Pathway) RTK->Signaling Kinase Activity ATP Intracellular ATP (Phosphate Donor) ATP->RTK Binds to Hinge Region Inhibitor Target Compound (Competitive Inhibitor) Inhibitor->RTK Blocks ATP Pocket Inhibitor->ATP Competitive Displacement Effect Tumor Cell Proliferation Signaling->Effect Induces

Fig 2: Proposed competitive kinase inhibition mechanism of the target compound.

References

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one... - NIH / PMC.
  • Synthetic quinoxalin-2(1H)-one derivatives. - ResearchGate.
  • Design, synthesis, and biological evaluation of 3-vinyl... - Semantic Scholar.
  • Structural properties theoretical investigation of quinoxalin -2(1H) one... - ResearchGate.
  • Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones... - ACS Publications.
  • 3-Methoxypropylamine - Ataman Kimya.
  • 3-Methoxypropylamine | Univar Solutions - Univar Solutions.
  • 3-Methoxypropylamine | 5332-73-0 - ChemicalBook.

Sources

Exploratory

Technical Whitepaper: Molecular Properties, Synthesis, and Therapeutic Potential of 3-[(3-Methoxypropyl)amino]quinoxalin-2(1H)-one

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, the quinoxalin-2(1H)-one scaffold represents a privileged pharmacophore. Specifically, 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, the quinoxalin-2(1H)-one scaffold represents a privileged pharmacophore. Specifically, 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one (also designated as 3-[(3-methoxypropyl)amino]-1,2-dihydroquinoxalin-2-one) has emerged as a highly versatile building block. By functionalizing the C3 position of the quinoxalinone core with a flexible, ether-containing aliphatic amine, researchers can finely tune the molecule's lipophilicity, hydrogen-bonding capacity, and target residence time.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Herein, we will dissect the causality behind its structural design, detail a self-validating, state-of-the-art synthetic protocol utilizing photoredox catalysis, and map its deployment in biological signaling pathways.

Physicochemical & Molecular Properties

Understanding the baseline physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and formulation requirements. The data below summarizes the core metrics of the target molecule.

PropertyValueCausality / Implication in Drug Design
IUPAC Name 3-[(3-methoxypropyl)amino]-1,2-dihydroquinoxalin-2-oneDefines the exact regiochemistry of the amine substitution.
CAS Number 731815-56-8Unique identifier for procurement and database cross-referencing.
Molecular Formula C12H15N3O2Indicates a low-molecular-weight fragment, ideal for lead optimization.
Molecular Weight 233.27 g/mol Well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
H-Bond Donors 2The lactam N-H and the exocyclic amine N-H serve as critical interaction points.
H-Bond Acceptors 4The lactam C=O, aromatic N, and ether O allow for complex water-mediated networks.
Physical Form PowderFacilitates standard gravimetric handling and formulation into solid oral dosages.
Storage Temperature Room Temperature (RT)Indicates high thermodynamic stability of the core scaffold.

Structural Biology & Pharmacophore Modeling

The structural architecture of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one is not arbitrary; it is a highly engineered system designed to interface with specific biological targets, most notably the ATP-binding pockets of kinases.

The Causality of the Design:

  • The Quinoxalinone Core: Acts as an adenine mimetic. The adjacent N-H (donor) and C=O (acceptor) of the lactam ring form a bidentate hydrogen-bonding motif that perfectly anchors into the hinge region of a kinase domain (often interacting with the backbone amides of Cys or Met residues).

  • The 3-Amino Linker: This substitution fundamentally alters the electronic distribution of the pyrazine ring, increasing the basicity of the N4 nitrogen. Furthermore, it provides rotational flexibility.

  • The Methoxypropyl Tail: This aliphatic chain is strategically designed to project out of the ATP pocket toward the solvent interface. The terminal ether oxygen can engage in water-mediated hydrogen bonding, which significantly improves the thermodynamic stability and residence time of the drug-target complex.

Pharmacophore Core Quinoxalin-2(1H)-one Core (Hinge Binder) Amine 3-Amino Linker (Flexibility & H-Bond Donor) Core->Amine C3 Substitution Target1 Kinase Hinge Region (Bidentate H-Bonds) Core->Target1 N-H (Donor), C=O (Acceptor) Tail Methoxypropyl Tail (Solvent/Ribose Pocket) Amine->Tail C-N Bond Target2 Hydrophobic Cleft (van der Waals) Amine->Target2 Orientation Target3 Solvent Interface (Water-Mediated H-Bonds) Tail->Target3 Ether Oxygen (Acceptor)

Diagram 1: Pharmacophore interaction map of the quinoxalinone core and methoxypropyl tail.

Advanced Synthetic Methodology: Photoredox C-H Amination

Classical methods for synthesizing quinoxalinone derivatives often involve the harsh condensation of o-phenylenediamine with chloroacetic acid derivatives, followed by multi-step functionalization[1]. However, this approach suffers from poor atom economy and toxic byproducts.

To ensure a modern, self-validating, and environmentally benign workflow, we employ a[2]. This heterogeneous photocatalytic method allows for the direct functionalization of the C3 position under mild, aerobic conditions[3].

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly (Inert Atmosphere Prep)

  • Charge a dry 10 mL Schlenk tube with quinoxalin-2(1H)-one (1.0 mmol, 146 mg) and the organic photocatalyst Eosin Y (2 mol%).

  • Causality: An organic dye (Eosin Y) is explicitly chosen over transition metal catalysts (like Ru or Ir) to entirely eliminate the risk of heavy metal contamination in downstream biological assays, ensuring higher trustworthiness in cellular data.

Step 2: Reagent Addition

  • Add 3-methoxypropylamine (1.5 mmol, 133 mg) and 5 mL of a degassed Acetonitrile/H2O (4:1 v/v) solvent mixture.

  • Causality: The biphasic-like polarity of this specific solvent system ensures complete dissolution of both the lipophilic quinoxalinone core and the highly polar aliphatic amine, preventing heterogeneous reaction kinetics.

Step 3: Photoredox Catalysis & Self-Validation

  • Irradiate the mixture with a 460 nm blue LED array at room temperature under an O2 balloon for 14 hours.

  • Self-Validation Check: At t=12 hours, withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction system validates its own progression: if the starting material peak ( m/z 147) is >5% relative to the product peak ( m/z 234), the catalytic cycle is starved of oxygen, dictating the immediate replenishment of the O2 balloon.

Step 4: Workup & Isolation

  • Quench the reaction by removing the light source. Add 10 mL of saturated aqueous NaHCO3.

  • Extract with EtOAc (3 x 15 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 gradient) to yield the target compound as a pure powder.

Photoredox Light Blue LED (460 nm) PC Photocatalyst (PC) Ground State Light->PC Excitation PC_star PC* Excited State PC->PC_star hv Radical N-Centered Radical PC_star->Radical SET from Amine Oxidant O2 / Oxidant (Turnover) PC_star->Oxidant SET to Oxidant (Regeneration) Substrate Quinoxalin-2(1H)-one Product 3-Aminoquinoxalin-2(1H)-one Product Substrate->Product Radical Addition Amine 3-Methoxypropylamine Amine->Radical -e-, -H+ Radical->Product C-N Bond Formation Oxidant->PC PC Turnover

Diagram 2: Photoredox catalytic cycle for the C-H amination of quinoxalin-2(1H)-ones.

Biological Applications & Signaling Pathways

Quinoxalin-2(1H)-one derivatives are heavily utilized as modulators of the Receptor Tyrosine Kinase (RTK) and PI3K/AKT signaling cascades. Aberrant activation of these pathways is a hallmark of numerous oncological and metabolic disorders. By acting as an ATP-competitive inhibitor, 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one can effectively halt the autophosphorylation of RTKs, thereby starving downstream effectors (like mTOR) of their activation signals.

Signaling Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activation PI3K PI3K RTK->PI3K Phosphorylation AKT AKT PI3K->AKT PIP3 Generation mTOR mTOR AKT->mTOR Pathway Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Translation/Growth Inhibitor 3-[(3-Methoxypropyl)amino] quinoxalin-2(1H)-one Inhibitor->RTK ATP-Competitive Inhibition Inhibitor->PI3K Off-Target/Dual Inhibition

Diagram 3: Kinase inhibition signaling pathway modulated by quinoxalinone derivatives.

Analytical Characterization & Validation Protocol

To guarantee the structural integrity of the synthesized compound, a rigorous, self-validating analytical protocol must be executed. Relying on a single analytical method introduces unacceptable risk; therefore, orthogonal techniques are mandated.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • Validation Metric: The defining proof of successful C3-amination is the complete disappearance of the C3-H aromatic proton of the starting material (typically observed at ~8.2 ppm) and the emergence of a new triplet at ~6.8 ppm, corresponding to the newly formed exocyclic amine N-H coupling with the adjacent methylene group.

  • High-Resolution Mass Spectrometry (HRMS-ESI+):

    • Validation Metric: Calculated for C12H16N3O2 [M+H] + : 234.1237. An observed mass error of < 5 ppm definitively validates the empirical formula.

  • HPLC Purity:

    • Validation Metric: >95% purity confirmed via a C18 reverse-phase column using an H2O/MeCN (0.1% TFA) gradient, monitored at λ = 254 nm.

References

  • Synthesis of quinoxalinones: Visible-light-induced C(sp2)-H/N-H cross-dehydrogenative coupling Source: Organic Chemistry Portal (Referencing Zhang, Y., et al., J. Org. Chem., 2019) URL:[Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions Source: Molecules (MDPI), 2023, 28(13), 5030 URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific derivative, 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one, a compound of interest for which the precise mechanism of action remains to be fully elucidated. We will provide a comprehensive roadmap for researchers to investigate its biological activity, from initial target identification to in-depth cellular and biochemical characterization. This document will serve as a technical resource, detailing experimental protocols and the scientific rationale behind them, to systematically uncover the compound's mechanism of action.

Introduction: The Therapeutic Potential of Quinoxalinones

Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, are a versatile class of heterocyclic compounds with significant therapeutic potential.[1] Their broad biological activities are often attributed to their ability to selectively inhibit key enzymes involved in cellular signaling pathways.[1][2] Numerous studies have identified quinoxaline derivatives as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and differentiation.[1][5][6][7] For instance, various quinoxaline compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Apoptosis signal-Regulating Kinase 1 (ASK1), and Epidermal Growth Factor Receptor (EGFR), all of which are implicated in cancer progression.[1][5] Beyond kinases, quinoxaline derivatives have also been identified as inhibitors of other important enzyme families, such as poly(ADP-ribose) polymerases (PARPs).[8]

Given the established precedent of the quinoxalinone core as an effective pharmacophore for enzyme inhibition, this guide will proceed under the primary hypothesis that 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one functions as a kinase inhibitor. The following sections will outline a systematic approach to test this hypothesis and characterize its specific molecular target and downstream cellular effects.

Phase 1: Target Identification and Initial Characterization

The initial phase of investigation focuses on identifying the primary molecular target(s) of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one. A broad-spectrum screening approach is recommended, followed by more focused validation assays.

Kinase Panel Screening

Rationale: Given that many quinoxaline derivatives are kinase inhibitors, a high-throughput kinase panel screening is a logical first step.[1][5][6][7] This will provide a broad overview of the compound's selectivity and potency against a large number of kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Compound Preparation: Prepare a stock solution of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one in dimethyl sulfoxide (DMSO). Create a dilution series to test a range of concentrations (e.g., from 10 µM down to 1 nM).

  • Assay Plate Preparation: In a 384-well plate, add the kinase, the appropriate substrate, and ATP.

  • Compound Addition: Add the diluted compound to the assay plate. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay) that quantifies the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of the compound and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) for any kinases that show significant inhibition.

Secondary Target Validation: Dose-Response and Binding Affinity

Rationale: Hits from the initial screen must be validated to confirm their activity and determine their potency. A dose-response curve will provide a more accurate IC50 value. Direct binding assays will confirm physical interaction between the compound and the target protein.

Experimental Protocol: Direct Binding Assay (Differential Scanning Fluorimetry - DSF)

  • Protein and Compound Preparation: Purify the target kinase protein. Prepare a stock solution of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one in DMSO.

  • Assay Setup: In a 96-well PCR plate, mix the purified kinase with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

  • Compound Addition: Add the compound at various concentrations to the protein-dye mixture.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually heat the samples.

  • Data Acquisition: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates binding. The magnitude of the shift can be used to estimate the binding affinity.

Phase 2: Elucidating the Cellular Mechanism of Action

Once a primary target has been identified and validated, the next phase is to understand the compound's effects in a cellular context.

Cellular Target Engagement and Downstream Signaling

Rationale: It is crucial to confirm that the compound can enter cells and engage with its target. Furthermore, inhibiting a kinase should lead to a measurable change in the phosphorylation of its downstream substrates.

Experimental Protocol: Western Blot Analysis of Phospho-Proteins

  • Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase. Treat the cells with varying concentrations of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the target kinase's known substrate. Also, probe with an antibody for the total amount of the substrate protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream substrate.

Visualizing the Hypothesized Signaling Pathway

G cluster_0 Compound 3-[(3-methoxypropyl)amino] quinoxalin-2(1H)-one TargetKinase Target Kinase (e.g., VEGFR-2, ASK1) Compound->TargetKinase Inhibition Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Signal Transduction G start Cell Culture treatment Treat with Compound start->treatment incubation Incubate (24-72h) treatment->incubation western Western Blot for Phospho-Proteins incubation->western mtt MTT Assay for Cell Viability incubation->mtt analysis_western Analyze Downstream Signaling western->analysis_western analysis_mtt Determine EC50 mtt->analysis_mtt

Sources

Exploratory

Investigating the Structure-Activity Relationship (SAR) of 3-Aminoquinoxalin-2(1H)-one Analogs: An In-Depth Technical Guide

Executive Summary The 3-aminoquinoxalin-2(1H)-one scaffold represents a privileged, nitrogen-containing heterocyclic pharmacophore in modern medicinal chemistry. Due to its structural homology with the purine ring of ade...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminoquinoxalin-2(1H)-one scaffold represents a privileged, nitrogen-containing heterocyclic pharmacophore in modern medicinal chemistry. Due to its structural homology with the purine ring of adenosine triphosphate (ATP), it serves as a highly versatile foundation for designing ATP-competitive kinase inhibitors and enzyme modulators. This technical whitepaper explores the structural biology, Structure-Activity Relationship (SAR) landscape, and field-proven experimental workflows required to develop and validate 3-aminoquinoxalin-2(1H)-one analogs, specifically targeting receptor tyrosine kinases (RTKs) and cyclooxygenase-2 (COX-2) pathways in oncology.

Structural Biology & Pharmacophore Mechanics

The core geometry of 3-aminoquinoxalin-2(1H)-one consists of a pyrazine-benzene fused bicyclic system. The presence of a carbonyl group at the C2 position and an amino substitution at the C3 position establishes a rigid, planar structure capable of extensive hydrogen bonding.

Mechanistically, this arrangement is highly complementary to the hinge region of various protein kinases (e.g., CDKs and PDGFR). The hydrogen-bond donor capacity of the N1-H (if left unsubstituted) and the C3-amino group, paired with the hydrogen-bond acceptor role of the C2-carbonyl, anchors the molecule within the ATP-binding pocket 1. Beyond kinase inhibition, these analogs have demonstrated potent inhibitory activities against COX-2 and lactate dehydrogenase A (LDHA), effectively disrupting PGE2 biosynthesis and the Warburg effect—two critical drivers in the progression of colorectal cancer (CRC) 2.

Structure-Activity Relationship (SAR) Landscape

The pharmacological profile of 3-aminoquinoxalin-2(1H)-one is highly tunable. SAR optimization typically focuses on three distinct functionalization zones:

  • N1-Substitution: Alkylation (e.g., N-methyl) or benzylation at the N1 position generally improves the lipophilicity and cellular permeability of the compound. However, SAR studies indicate that overly bulky groups at N1 can induce steric clashes within the tight ATP-binding pockets of target kinases, leading to a sharp drop in binding affinity.

  • C3-Amino Modifications: The transition from a primary amine to a secondary aryl or alkyl amine significantly alters target selectivity. For example, coupling the C3 position with sulfonamide moieties broadens the biomedical activity spectrum, enhancing both anti-inflammatory and antitumor action 3. Furthermore, functionalizing the C3-amine with alkynyl carboxylate esters has yielded potent antimicrobial derivatives [[4]]().

  • C6/C7-Benzenoid Substitutions: The electronic nature of the benzenoid ring dictates the molecule's reactivity and target affinity. Electron-donating groups (e.g., 6,7-dimethoxy) increase the electron density of the pyrazine ring, drastically improving binding affinity to the COX-2 active site 2. Conversely, electron-withdrawing groups (e.g., halogens like 6-Cl or 6,7-dichloro) increase the reduction potential of the scaffold, a modification that is highly beneficial for hypoxia-selective antitumoral activities [[5]]().

Systems Biology & Signaling Pathways

To understand the macroscopic impact of these microscopic structural changes, we must map the analogs to their biological targets. Below is the signaling pathway demonstrating the dual-target inhibition mechanism of optimized 3-aminoquinoxalin-2(1H)-one derivatives.

Pathway Ligand Growth Factors (e.g., PDGF) Receptor Receptor Tyrosine Kinase (PDGFR / CDK) Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation Inhibitor 3-Aminoquinoxalin-2(1H)-one Derivatives Inhibitor->Receptor ATP-competitive Inhibition COX2 COX-2 Enzyme Inhibitor->COX2 Enzymatic Inhibition Proliferation Cell Proliferation & Tumorigenesis PI3K->Proliferation Promotes PGE2 PGE2 Biosynthesis COX2->PGE2 Catalyzes PGE2->Proliferation Induces

Fig 1: Dual-target inhibition of RTK and COX-2 pathways by 3-aminoquinoxalin-2(1H)-one analogs.

Experimental Workflows & Protocols

Developing a robust SAR model requires a tightly controlled pipeline from chemical synthesis to biological validation.

Workflow Step1 Scaffold Synthesis (C-H Activation) Step2 C3-Amination (Cross-Coupling) Step1->Step2 Step3 Purification (HPLC/Flash) Step2->Step3 Step4 SAR Screening (Kinase/COX-2 Assays) Step3->Step4 Step5 Lead Optimization Step4->Step5

Fig 2: Experimental workflow for the synthesis and SAR screening of quinoxalin-2(1H)-one analogs.

Protocol 1: Metal-Free C(sp2)–H/N–H Cross-Dehydrogenative Coupling

Traditional nucleophilic substitutions require pre-functionalized starting materials (e.g., 3-chloroquinoxalines) and harsh conditions. A highly atom-economical alternative utilizes visible-light photoredox catalysis for direct C3-amination 4.

  • Reaction Setup: In an oven-dried Schlenk tube, combine quinoxalin-2(1H)-one (1.0 equiv), the desired aliphatic/aromatic amine (1.5 equiv), and Eosin Y (2 mol%) as the photocatalyst.

  • Solvent & Atmosphere: Dissolve the mixture in acetonitrile (MeCN). Leave the reaction vessel open to the air, as atmospheric O2​ acts as the terminal oxidant.

  • Irradiation: Irradiate the mixture using a blue LED ( λmax​ ~ 450 nm) at room temperature for 12–24 hours.

  • Causality & Validation: Eosin Y undergoes single-electron transfer (SET) upon excitation, generating a nitrogen radical from the amine that selectively attacks the electron-deficient C3 position. The success of this reaction is self-validated via 1H -NMR: look for the disappearance of the characteristic C3-H singlet at δH​ ~8.5 ppm and the appearance of new amine-related signals 2.

Protocol 2: In Vitro COX-2 Enzymatic Inhibition Assay

To evaluate the biological efficacy of the synthesized analogs, a kinetic enzymatic assay is employed.

  • Enzyme Preparation: Incubate recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (cofactor) and the synthesized analog (at varying concentrations: 10, 50, 100, 200 µg/mL) for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a chromogenic co-substrate.

  • Kinetic Readout: Measure the absorbance at 590 nm continuously for 5 minutes.

  • Causality & Validation: TMPD oxidation is stoichiometrically coupled to the reduction of PGG2 to PGH2 by the peroxidase activity of COX-2. A decrease in the rate of TMPD oxidation directly correlates with COX-2 inhibition. This kinetic tracking ensures a self-validating system, ruling out false positives caused by compound aggregation or auto-fluorescence 2.

Quantitative Data Summaries

The following table summarizes representative quantitative SAR data for a series of quinoxalin-2(1H)-one derivatives, evaluated for COX-2 inhibition and in vitro cytotoxicity against HCT-116 colorectal cancer cells 2.

Compound IDN1-SubstituentC3-SubstituentC6/C7-SubstituentCOX-2 Inhibition (%) at 100 µg/mLCytotoxicity ( IC50​ , µM)
1a -H-NH₂-H25.4>100
1b -CH₃-NH₂-H42.185.2
2a -CH₃-NH-Alkyl6,7-diOCH₃68.945.6
2b -CH₃-NH-Aryl6,7-diOCH₃100.012.4
3a -Benzyl-NH-Aryl6-Cl85.522.1

Data Analysis: The transition from a free primary amine (1a ) to an aryl-substituted secondary amine (2b ) at the C3 position yields a nearly 4-fold increase in COX-2 inhibition. The inclusion of electron-donating methoxy groups at C6/C7 further optimizes the binding affinity, resulting in the most potent cytotoxic profile ( IC50​ = 12.4 µM) among the tested analogs 2.

References

  • Metal-Free C(sp2)–H/N–H Cross-Dehydrogenative Coupling of Quinoxalinones with Aliphatic Amines under Visible-Light Photoredox Catalysis Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses Source: Molecules (MDPI) URL:[Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides Source: Molecules (MDPI) URL:[Link]

  • Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative Source: Molecules (MDPI) URL:[Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions Source: Frontiers in Pharmacology (PMC) URL:[Link]

Sources

Foundational

3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one: A Privileged Scaffold for Neurodegenerative Disease Research

Executive Summary & Structural Rationale In the pursuit of disease-modifying therapies for neurodegenerative conditions such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS), balancing target affinity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the pursuit of disease-modifying therapies for neurodegenerative conditions such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS), balancing target affinity with blood-brain barrier (BBB) penetrance remains a primary bottleneck. As a Senior Application Scientist overseeing CNS pipelines, I frequently leverage the quinoxalin-2(1H)-one core. This heterocyclic scaffold is widely recognized as a "privileged structure" in medicinal chemistry, offering a highly versatile foundation for broad-ranging pharmacological activities[1].

The specific derivative, 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one , introduces a critical structural evolution. While historical quinoxaline-dione derivatives have been utilized to treat epilepsy and neurodegenerative disorders via excitatory neurotransmission modulation[2], they often suffer from poor aqueous solubility. The substitution at the C3 position with a (3-methoxypropyl)amino group serves two deterministic functions:

  • Pharmacodynamic (Target Binding): The secondary amine acts as a crucial hydrogen-bond donor, mimicking the amino group of endogenous glutamate, which is essential for docking into the orthosteric site of target receptors.

  • Pharmacokinetic (CNS Penetrance): The methoxypropyl chain introduces an ether oxygen (hydrogen-bond acceptor) and flexible lipophilicity. This optimally tunes the topological polar surface area (tPSA) and LogP, enabling passive diffusion across the BBB without inducing lipophilic toxicity.

Mechanistic Pathways in Neurodegeneration

The therapeutic potential of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one is rooted in a dual-target mechanism that addresses both excitotoxicity and protein misfolding—two hallmark drivers of neurodegeneration.

A. Kainate Receptor Antagonism (Excitotoxicity Prevention)

Glutamate-mediated excitotoxicity drives massive intracellular calcium ( Ca2+ ) influx, leading to mitochondrial dysfunction and neuronal apoptosis. Quinoxaline derivatives are extensively characterized as competitive ligands for kainate homomeric receptors (GluK1-3), which play a critical role in the progression of neurodegenerative disorders[3]. By antagonizing GluK3, this compound prevents the pathological depolarization of the postsynaptic membrane.

B. Amyloid-β (Aβ) Interaction

Beyond receptor antagonism, the planar aromatic core of the quinoxalin-2(1H)-one scaffold exhibits a high affinity for misfolded protein aggregates. Structurally related quinoxalines have been proven to selectively bind to amyloid-β fibrils, functioning as both diagnostic probes and steric inhibitors of further fibrillization[4].

MOA Compound 3-[(3-methoxypropyl)amino] quinoxalin-2(1H)-one Kainate Kainate Receptors (GluK1-3) Compound->Kainate Antagonizes Amyloid Amyloid-β Aggregation Compound->Amyloid Inhibits Survival Neuronal Survival Compound->Survival Promotes Calcium Intracellular Ca2+ Influx Kainate->Calcium Prevents Toxicity Neurotoxicity & Apoptosis Amyloid->Toxicity Induces (Blocked) Calcium->Toxicity Triggers (Blocked)

Fig 1. Dual-target mechanism of action in preventing neuronal apoptosis.

Quantitative Data Summary

To benchmark the efficacy of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one against standard CNS candidates, we evaluate it across several standardized metrics. The table below summarizes the target pharmacological profile required for a lead candidate in this class.

ParameterTarget Value / MetricAssay MethodScientific Significance
LogP (Calculated) 2.1 - 2.5In silico (ChemDraw/RDKit)Optimal lipophilicity range for BBB penetration without off-target accumulation.
GluK3 Affinity ( Ki​ ) < 2.0 µMPatch-Clamp ElectrophysiologyPotent functional antagonism at kainate receptors[3].
BBB Permeability ( Pe​ ) > 4.0×10−6 cm/sPAMPA-BBBConfirms high passive diffusion into the central nervous system.
Aβ Fibril Binding ( Kd​ ) 100 - 300 nMFluorescence SpectroscopyDemonstrates strong interaction with neurotoxic protein aggregates[4].

Self-Validating Experimental Protocols

A robust drug discovery pipeline relies on assays that prove causality and contain internal mechanisms to flag false positives. Below are the definitive, step-by-step methodologies for validating this compound.

Workflow Step1 1. Compound Preparation (10 mM DMSO Stock) Step2 2. Receptor Binding Assay (GluK1-3 Affinity) Step1->Step2 Step3 3. BBB Permeability (PAMPA-BBB Assay) Step2->Step3 Step4 4. Cell-Based Efficacy (SH-SY5Y Neuroprotection) Step3->Step4 Step5 5. Data Analysis & Lead Optimization Step4->Step5

Fig 2. Standardized experimental workflow for neuroprotective validation.

Protocol A: Functional GluK3 Antagonism via Whole-Cell Patch-Clamp
  • Causality: We utilize whole-cell patch-clamp rather than simple radioligand binding to confirm functional antagonism (prevention of ion channel opening), not just spatial affinity.

  • Self-Validation System: The protocol includes a mandatory "washout" phase. If the baseline inward current does not fully recover after removing the compound, it indicates non-specific membrane disruption or irreversible covalent binding, invalidating the well.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells and transiently transfect them with human GluK3 receptor plasmids using Lipofectamine 3000. Incubate for 48 hours.

  • Solution Setup: Prepare an extracellular Artificial Cerebrospinal Fluid (ACSF) containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , and 10 mM HEPES (pH 7.4).

  • Recording Configuration: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 3–5 MΩ) filled with an intracellular solution (135 mM CsF to block potassium currents). Voltage-clamp the cells at -70 mV.

  • Agonist/Antagonist Application: Using a rapid perfusion system, apply 300 µM glutamate to evoke a baseline inward current.

  • Test Phase: Co-apply 300 µM glutamate with varying concentrations of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one (0.1 µM to 50 µM).

  • Validation & Washout: Perfuse with pure ACSF for 2 minutes to wash out the compound, followed by a final application of 300 µM glutamate to ensure current recovery. Calculate the IC50​ based on the percentage block of the peak current.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
  • Causality: To exert neuroprotective effects, the compound must physically reach the brain parenchyma. The methoxypropyl chain was specifically engineered to optimize this. We use Porcine Brain Lipid Extract (PBLE) because it closely mimics the complex lipidomic profile (cholesterol/sphingomyelin ratios) of the human BBB, reducing false-positive permeability rates common in synthetic lipid assays.

  • Self-Validation System: Lucifer Yellow (LY), a fluorescent marker that cannot cross intact membranes, is added to the donor well. If LY fluorescence is detected in the acceptor well, the artificial membrane is structurally compromised, and the data for that specific well is automatically discarded.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF filter membrane of a 96-well acceptor plate with 5 µL of 20 mg/mL PBLE dissolved in dodecane.

  • Donor Preparation: Dilute the 10 mM compound stock to a final concentration of 10 µM in PBS (pH 7.4) containing 1% DMSO and 100 µM Lucifer Yellow. Add 300 µM of this solution to the donor wells.

  • Acceptor Preparation: Add 200 µL of pure PBS (pH 7.4) with 1% DMSO to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 18 hours in a high-humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Measure LY fluorescence in the acceptor plate (Excitation 428 nm / Emission 536 nm) to validate membrane integrity.

  • Analysis: Quantify the concentration of the quinoxalinone compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ) using the standard steady-state diffusion equation.

Conclusion

The 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one architecture represents a highly rationalized approach to neurodegenerative drug design. By leveraging the privileged quinoxalinone core for potent kainate receptor antagonism[3] and Aβ interaction[4], while utilizing the methoxypropyl side-chain to guarantee BBB penetrance, this compound serves as a premier template for next-generation neurotherapeutics. Strict adherence to self-validating functional assays ensures that structural modifications yield translatable in vivo efficacy.

References

  • Title: Structural properties theoretical investigation of quinoxalin -2(1H)
  • Title: Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities Source: ResearchGate URL
  • Title: A thienoquinoxaline and a styryl-quinoxaline as new fluorescent probes for amyloid-β fibrils Source: Comptes Rendus de l'Académie des Sciences URL
  • Source: Scientific & Academic Publishing (sapub.org)

Sources

Exploratory

The Role of Quinoxaline Derivatives in Inhibiting Vascular Endothelial Growth Factor (VEGF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Angiogenesis and VEGF in Cancer Progression Angiogenesis, the formation of new blood vessels from pre-existing ones, is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Angiogenesis and VEGF in Cancer Progression

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to grow beyond a few millimeters, and they achieve this by hijacking the body's natural angiogenic processes. A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) and its corresponding receptors (VEGFRs).[1] The VEGF/VEGFR signaling pathway is a primary driver of tumor angiogenesis, making it a critical target for anti-cancer therapies.[2][3]

The VEGF family consists of several glycoproteins, with VEGF-A being the most prominent in tumor angiogenesis.[1][2] When secreted by cancer cells, VEGF-A binds to VEGFRs, primarily VEGFR-2 (also known as KDR/Flk-1), on the surface of endothelial cells.[1][2] This binding triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply the tumor with oxygen and nutrients.[1][4]

The VEGF Signaling Pathway: A Prime Target for Inhibition

The activation of VEGFR-2 by VEGF-A initiates a complex signaling network. Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

  • The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[2]

  • The PI3K-Akt Pathway: This pathway is primarily involved in promoting endothelial cell survival and vascular permeability.

Given its central role, inhibiting the VEGF signaling pathway has become a cornerstone of modern cancer therapy.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (Active Dimer) (Autophosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K PKC PKC PLCg->PKC MAPK MAPK (ERK) PKC->MAPK Proliferation Cell Proliferation, Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival, Permeability Akt->Survival

Caption: The VEGF signaling pathway, initiated by VEGF-A binding to VEGFR-2, leading to downstream signaling cascades that promote angiogenesis.

Quinoxaline Derivatives: A Privileged Scaffold for Kinase Inhibition

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[5][6] Its versatile structure allows for a wide range of chemical modifications, leading to the development of derivatives with diverse and potent biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6][7][8]

In the context of cancer therapy, quinoxaline derivatives have shown significant promise as inhibitors of various protein kinases, including VEGFR.[5][7][9][10] Their ability to act as ATP-competitive inhibitors makes them particularly effective at disrupting the signaling pathways that drive tumor growth.[8]

Mechanism of Action: How Quinoxaline Derivatives Inhibit VEGF Signaling

Quinoxaline-based VEGF inhibitors function primarily as Type II ATP-competitive inhibitors. They target the ATP-binding pocket of the VEGFR-2 kinase domain. By occupying this pocket, they prevent the binding of ATP, which is essential for the autophosphorylation of the receptor.[11] This blockade of autophosphorylation effectively halts the entire downstream signaling cascade, thereby inhibiting endothelial cell proliferation and migration, and ultimately, angiogenesis.[4][12]

Inhibition_Mechanism cluster_kinase VEGFR-2 Kinase Domain ATP_pocket ATP-Binding Pocket Phosphorylation Autophosphorylation ATP_pocket->Phosphorylation ATP_pocket->Phosphorylation Blocked ATP ATP ATP->ATP_pocket Normal Binding Quinoxaline Quinoxaline Derivative Quinoxaline->ATP_pocket Competitive Inhibition Downstream Downstream Signaling Phosphorylation->Downstream

Caption: Mechanism of VEGFR-2 inhibition by quinoxaline derivatives, which competitively block the ATP-binding site.

A notable example of a quinoxaline-based VEGFR inhibitor is Lenvatinib (E7080) .[12][13] Lenvatinib is a multi-kinase inhibitor that targets VEGFR1, VEGFR2, and VEGFR3, in addition to other receptor tyrosine kinases involved in tumor progression, such as FGFR1-4, PDGFRα, KIT, and RET.[4][13][14][15] This multi-targeted approach contributes to its potent anti-tumor activity.[12][14]

Structure-Activity Relationship (SAR) of Quinoxaline-Based VEGFR Inhibitors

The development of potent and selective quinoxaline-based VEGFR inhibitors relies heavily on understanding their structure-activity relationships (SAR).[11] SAR studies explore how different chemical modifications to the quinoxaline scaffold affect the compound's binding affinity for the target kinase and its overall biological activity.[11][16] These studies have revealed several key pharmacophoric features necessary for effective VEGFR-2 inhibition.[17] Molecular modeling techniques, such as 3D-QSAR and molecular docking, are often employed to guide the design of novel quinoxaline derivatives with improved potency and selectivity.[11][16]

Experimental Protocols for Evaluating Quinoxaline Derivatives as VEGF Inhibitors

The evaluation of novel quinoxaline derivatives as potential VEGF inhibitors follows a hierarchical workflow, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_workflow Drug Discovery & Development Workflow In_Vitro_Kinase In Vitro Kinase Assay (VEGFR-2) Cell_Based Cell-Based Assays (HUVEC) In_Vitro_Kinase->Cell_Based Potent Hits In_Vivo In Vivo Models (Xenografts) Cell_Based->In_Vivo Active Compounds

Caption: A typical experimental workflow for the evaluation of quinoxaline-based VEGF inhibitors.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of the quinoxaline derivative on the enzymatic activity of VEGFR-2.

Principle: This assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain in the presence of ATP. The amount of phosphorylation is quantified, and the IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) is determined.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP

    • Test quinoxaline derivatives (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the VEGFR-2 enzyme, substrate, and assay buffer to the wells of the 384-well plate.

    • Add the diluted test compounds or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Interpretation: A lower IC50 value indicates a more potent inhibitor of VEGFR-2.[18]

Cell-Based Assays
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To assess the effect of the quinoxaline derivative on the proliferation of endothelial cells stimulated by VEGF.

Step-by-Step Methodology:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium.

  • Seeding: Seed the HUVECs in a 96-well plate and allow them to adhere overnight.

  • Starvation: Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycle.

  • Treatment: Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF-A. Include controls for vehicle, VEGF-A alone, and a positive control inhibitor.

  • Incubation: Incubate the plate for 48-72 hours.

  • Proliferation Measurement: Measure cell proliferation using a suitable method, such as the MTT or CyQUANT assay.

  • Data Analysis: Calculate the percentage of inhibition of VEGF-induced proliferation and determine the IC50 value.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the effect of the quinoxaline derivative on the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated plate.

  • Treatment: Treat the cells with the test compound and VEGF-A.

  • Incubation: Incubate the plate for 6-18 hours.

  • Visualization: Visualize the tube formation using a microscope and capture images.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Data Presentation: Inhibitory Activity of Quinoxaline Derivatives

The inhibitory potency of different quinoxaline derivatives against VEGFR-2 and their anti-proliferative effects on cancer cell lines are typically summarized in tables for easy comparison.

Compound IDVEGFR-2 IC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
23j 3.7HepG2Not specified[19]
23l 5.8MCF-719.4[19]
17b 2.7MCF-72.3[20]
Lenvatinib Not specifiedVariousVaries[12][13]
Sorafenib (Reference) 3.12HepG2Not specified[19]

Note: Data is compiled from various sources and is for illustrative purposes. Direct comparison between studies may not be appropriate due to different experimental conditions.

Future Perspectives and Challenges

Quinoxaline derivatives represent a highly promising class of compounds for the development of targeted anti-cancer therapies that inhibit VEGF signaling.[7] Ongoing research focuses on:

  • Improving Selectivity: Designing derivatives with higher selectivity for VEGFR-2 over other kinases to minimize off-target effects and associated toxicities.

  • Overcoming Resistance: Investigating the mechanisms of resistance to quinoxaline-based inhibitors and developing strategies to overcome them.

  • Combination Therapies: Exploring the synergistic effects of combining quinoxaline-based VEGF inhibitors with other anti-cancer agents, such as chemotherapy or immunotherapy.

The continued exploration of the chemical space around the quinoxaline scaffold holds great potential for the discovery of novel and more effective anti-angiogenic drugs for the treatment of cancer.

References

  • Pivotal role of vascular endothelial growth factor pathway in tumor angiogenesis - PMC. Available at: [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti - PMC. Available at: [Link]

  • Lenvatinib - Wikipedia. Available at: [Link]

  • What is the mechanism of Lenvatinib mesylate? - Patsnap Synapse. Available at: [Link]

  • Lenvatinib - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • The action and resistance mechanisms of Lenvatinib in liver cancer - PMC. Available at: [Link]

  • VEGF Signaling Pathway - Cusabio. Available at: [Link]

  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives - PubMed. Available at: [Link]

  • VEGF Signaling Pathway - ClinPGx. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review | Request PDF - ResearchGate. Available at: [Link]

  • Divergence of Angiogenic and Vascular Permeability Signaling by VEGF - American Heart Association Journals. Available at: [Link]

  • Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold - PubMed. Available at: [Link]

  • Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation - PubMed. Available at: [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC. Available at: [Link]

  • Full article: Discovery of new VEGFR-2 inhibitors based on bis([1][2][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - Taylor & Francis. Available at: [Link]

  • Targeting VEGFR-2 in breast cancer: synthesis and in silico and in vitro characterization of quinoxaline-based inhibitors - RSC Publishing. Available at: [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Available at: [Link]

  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. Available at: [Link]

  • Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Available at: [Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Publishing. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization and Analytical Workflows for 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one

Executive Summary Quinoxalin-2(1H)-one derivatives represent a privileged class of nitrogen-containing heterocycles, frequently utilized as core scaffolds in the development of kinase inhibitors, antimicrobial agents, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalin-2(1H)-one derivatives represent a privileged class of nitrogen-containing heterocycles, frequently utilized as core scaffolds in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes. The compound 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one (Molecular Formula: C₁₂H₁₅N₃O₂, MW: 233.27 g/mol ) integrates this rigid aromatic core with a flexible, electron-donating methoxypropylamine side chain.

This technical guide provides an in-depth, self-validating framework for the synthesis, sample preparation, and rigorous spectroscopic characterization (NMR, FT-IR, and ESI-MS/MS) of this molecule. By detailing the causality behind experimental parameters, this whitepaper serves as an authoritative reference for medicinal chemists and analytical scientists.

Molecular Architecture & Synthesis Protocol

The structural architecture of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one features a bicyclic benzopyrazine system fused with a lactam motif, substituted at the C3 position by a secondary aliphatic amine.

Step-by-Step Synthesis Workflow

The compound is typically synthesized via a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction between 3-chloroquinoxalin-2(1H)-one and 3-methoxypropylamine.

  • Step 1: Reagent Solubilization. Suspend 1.0 equivalent of 3-chloroquinoxalin-2(1H)-one in absolute ethanol (0.2 M concentration).

    • Causality: Ethanol is selected as a polar protic solvent to stabilize the Meisenheimer complex transition state during the SN​Ar process, accelerating the reaction rate.

  • Step 2: Nucleophile Addition. Add 1.5 equivalents of 3-methoxypropylamine, followed by 2.0 equivalents of triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation of the incoming 3-methoxypropylamine nucleophile, which would otherwise arrest the reaction.

  • Step 3: Thermal Activation. Reflux the mixture at 80 °C for 4–6 hours under a nitrogen atmosphere.

  • Step 4: Isolation and Purification. Cool the mixture to 0 °C to induce precipitation. Filter the crude solid and recrystallize from hot ethanol.

  • Validation Checkpoint: The completion of the reaction is self-validated by the disappearance of the C3-Cl precursor spot on Thin Layer Chromatography (TLC) ( Rf​=0.6 in 1:1 Hexane:EtOAc) and the emergence of a highly polar, UV-active product spot ( Rf​=0.2 ). A sharp melting point range (±1 °C) of the recrystallized product confirms high purity.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the definitive technique for mapping the proton and carbon environments of the quinoxalinone core[1].

Experimental Design & Causality

Solvent Selection: DMSO- d6​ is deliberately selected over CDCl₃ or CD₃OD. The highly polar lactam motif exhibits poor solubility in chlorinated solvents. More importantly, protic solvents like CD₃OD would induce rapid deuterium exchange at the N1-H (lactam) and exocyclic N-H (amine) positions, obliterating these critical diagnostic signals from the ¹H NMR spectrum.

Quantitative Data: ¹H and ¹³C NMR Assignments

Table 1: Correlated ¹H and ¹³C NMR Data (DMSO- d6​ , 400 MHz / 100 MHz) [2]

Position / Group¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)Structural Rationale
N1-H (Lactam) 12.30s, 1H (broad)-Highly deshielded due to hydrogen bonding and adjacent carbonyl.
C2 (C=O) --155.5Characteristic lactam carbonyl carbon.
C3 (C=N) --151.2Imine-like carbon, deshielded by two adjacent nitrogens.
C5-H (Ar) 7.65d, J = 7.8 Hz, 1H125.1Anisotropic deshielding from the adjacent pyrazine ring.
C7-H (Ar) 7.45t, J = 7.6 Hz, 1H126.4Standard aromatic resonance.
C6-H (Ar) 7.25t, J = 7.6 Hz, 1H123.0Standard aromatic resonance.
C8-H (Ar) 7.15d, J = 7.8 Hz, 1H115.5Shielded relative to C5 due to electron donation from N1.
C3-NH (Amine) 6.90t, J = 5.5 Hz, 1H-Exocyclic amine proton; couples with adjacent CH₂.
NH-CH₂ 3.45q, J = 6.5 Hz, 2H38.5Aliphatic carbon shifted downfield by adjacent nitrogen.
O-CH₂ 3.38t, J = 6.5 Hz, 2H70.2Strongly deshielded by the adjacent electronegative oxygen.
O-CH₃ 3.25s, 3H58.1Characteristic methoxy group signal.
Central CH₂ 1.85quintet, J = 6.5 Hz, 2H29.4Shielded aliphatic backbone.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides critical insights into the tautomeric state of the molecule. Quinoxalin-2(1H)-ones can theoretically exist in a lactam-lactim tautomeric equilibrium; however, FT-IR data confirms the absolute predominance of the lactam form in the solid state[1].

Table 2: Key FT-IR Vibrational Assignments (KBr Pellet)

Wavenumber (cm⁻¹)Peak ShapeAssignmentDiagnostic Significance
3320 SharpN-H stretch (Amine)Confirms the presence of the exocyclic secondary amine.
3150 BroadN-H stretch (Lactam)Broadening indicates extensive intermolecular hydrogen bonding.
1675 Strong, SharpC=O stretch (Lactam)Validates the lactam tautomer; absence of a strong OH stretch (~3500 cm⁻¹) rules out the lactim form.
1620 MediumC=N stretchRing stretching of the pyrazine motif.
1110 StrongC-O-C stretchConfirms the integrity of the terminal aliphatic ether linkage.

Mass Spectrometry (ESI-MS/MS) & Fragmentation Mechanisms

Experimental Design & Causality

Positive-ion Electrospray Ionization (ESI+) is utilized because the secondary amine and the quinoxaline nitrogen atoms possess high gas-phase basicity, readily accepting protons to form highly stable [M+H]+ species. A low declustering potential (DP) is initially used to preserve the intact molecular ion, followed by Collision-Induced Dissociation (CID) using argon gas to elucidate the structural connectivity[3].

Quantitative Fragmentation Data

Table 3: ESI-MS/MS Fragmentation Data

m/z (Detected)Ion TypeNeutral LossStructural Interpretation
234.1 [M+H]+ NoneIntact protonated molecular ion.
202.1 [M+H−CH3​OH]+ 32 DaCleavage of the terminal methoxy group as methanol.
145.0 [M+H−C4​H11​NO]+ 89 DaComplete loss of the 3-methoxypropylamine side chain, yielding the stable quinoxalin-2(1H)-one core.
117.0 [Core−CO]+ 28 DaExtrusion of carbon monoxide from the lactam ring, a hallmark of quinoxalinone fragmentation[3].
Fragmentation Pathway Visualization

MS_Fragmentation M_plus_H [M+H]+ m/z 234.1 Frag_202 Fragment m/z 202.1 M_plus_H->Frag_202 - CH3OH (-32 Da) Frag_145 Quinoxalinone Core m/z 145.0 M_plus_H->Frag_145 - Methoxypropylamine (-89 Da) Frag_117 Indole-like Core m/z 117.0 Frag_145->Frag_117 - CO (-28 Da)

Figure 1: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of the [M+H]+ ion.

Conclusion

The comprehensive spectroscopic profiling of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one demonstrates a highly predictable and stable molecular framework. The use of DMSO- d6​ in NMR successfully captures the crucial exchangeable protons, while FT-IR definitively proves the lactam tautomeric preference. Finally, ESI-MS/MS provides an unambiguous structural fingerprint through the characteristic neutral losses of methanol and the entire aliphatic amine chain, serving as a robust template for identifying similar functionalized benzopyrazine derivatives in drug discovery pipelines.

References

  • Mass spectral fragmentation analysis of some heterocyclic compounds International Journal of ChemTech Research URL:[Link][3]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses MDPI - Molecules URL:[Link][1]

  • Photoinduced Decarboxylative C3–H Alkylation of Quinoxalin-2(1H)-ones The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

Sources

Exploratory

3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one CAS number and supplier

An In-Depth Technical Guide to 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one For Researchers, Scientists, and Drug Development Professionals This guide serves as a comprehensive technical resource on 3-[(3-methoxypropyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one. As a Senior Application Scientist, my objective is to synthesize the available scientific information into a practical and insightful document. This guide is structured to provide not just data and protocols, but also the scientific reasoning behind the experimental designs, reflecting a field-proven approach to chemical and biological research.

Introduction: The Quinoxalinone Scaffold as a Privileged Core

The quinoxalin-2(1H)-one framework, a heterocyclic structure formed by the fusion of a benzene and a pyrazine ring, is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation arises from its ability to bind to a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of this core are extensively investigated for their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

A significant portion of research into quinoxalinone derivatives has focused on their role as anticancer agents.[3][4] Many of these compounds exert their cytotoxic effects by inhibiting protein kinases, which are enzymes that play a critical role in the signaling pathways governing cell proliferation, survival, and differentiation.[1][3] By acting as ATP-competitive inhibitors, they block these pathways, leading to cell cycle arrest and apoptosis in cancer cells.[3][5] This guide provides a detailed technical overview of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one, a specific derivative, covering its chemical synthesis, characterization, postulated biological mechanism, and the experimental protocols required for its evaluation.

Compound Profile and Sourcing

A clear identification of the molecule is the first step in any research endeavor.

Chemical Identifiers:

  • Systematic Name: 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one

  • Synonym: 3-[(3-methoxypropyl)amino]-1,2-dihydroquinoxalin-2-one

  • CAS Number: 731815-56-8

  • Molecular Formula: C₁₂H₁₅N₃O₂

  • Molecular Weight: 233.27 g/mol

Physicochemical Properties and Supplier Information:

PropertyValueSource(s)
Physical Form PowderSigma-Aldrich (Enamine)
Purity Typically ≥95%Sigma-Aldrich (Enamine)
Storage Temperature Room TemperatureSigma-Aldrich (Enamine)
Hazard Statements H302 (Harmful if swallowed), H315, H319, H335 (Causes skin/eye/respiratory irritation)Sigma-Aldrich (Enamine)
Known Suppliers Sigma-Aldrich (Product ENA018110293, supplied by Enamine), Santa Cruz BiotechnologyN/A

Synthesis and Structural Characterization

The synthesis of 3-amino-substituted quinoxalin-2-ones is well-established. A highly effective and common method involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor.

Proposed Synthetic Pathway

The most logical and field-proven route to synthesize the title compound is the reaction of a 3-chloroquinoxalin-2(1H)-one intermediate with 3-methoxypropylamine. The chlorine atom at the C3 position is activated towards nucleophilic attack by the adjacent carbonyl group and ring nitrogen, facilitating its displacement by the primary amine.

Synthesis_Workflow Precursor Quinoxaline-2,3(1H,4H)-dione Intermediate 3-Chloroquinoxalin-2(1H)-one Precursor->Intermediate SOCl₂ or POCl₃ (Chlorination) Product 3-[(3-methoxypropyl)amino] quinoxalin-2(1H)-one Intermediate->Product Base (e.g., Et₃N) Solvent (e.g., EtOH) Heat (SNAr Reaction) Amine 3-Methoxypropylamine (H₂N-(CH₂)₃-OCH₃) Amine->Product Base (e.g., Et₃N) Solvent (e.g., EtOH) Heat (SNAr Reaction)

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a robust method for synthesizing 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one based on established procedures for similar derivatives.[6][7]

Step 1: Synthesis of 3-Chloroquinoxalin-2(1H)-one (Intermediate)

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), suspend quinoxaline-2,3(1H,4H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq). Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The resulting 3-chloroquinoxalin-2(1H)-one is often pure enough for the next step.

Step 2: Synthesis of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one (Final Product)

  • Reagents & Setup: In a round-bottom flask, dissolve 3-chloroquinoxalin-2(1H)-one (1.0 eq) in ethanol or a similar polar solvent.

  • Amine Addition: Add 3-methoxypropylamine (1.2 eq) followed by a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) to act as an acid scavenger.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure. Add water to precipitate the crude product.

  • Purification: Filter the solid, wash with water, and then with a cold non-polar solvent like hexane or ether to remove impurities. For higher purity, the product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by column chromatography on silica gel.

Structural Characterization

Confirmation of the final product's identity and purity is critical. The following techniques are standard.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all expected protons: signals for the four aromatic protons on the quinoxaline ring, the N-H proton (which may be broad), and the specific signals for the 3-methoxypropyl side chain (the O-CH₃ singlet, and the three CH₂ groups, likely appearing as triplets or multiplets).[7][8]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show the characteristic signal for the C=O group (~155-160 ppm) and other aromatic and aliphatic carbons, confirming the carbon skeleton.[7][9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ peak corresponding to the calculated molecular weight (234.12 m/z).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H and C=O stretching, providing evidence of the key functional groups.[10][11]

Postulated Biological Activity and Mechanism of Action

Primary Postulated Mechanism: Protein Kinase Inhibition

The quinoxalinone core is a well-known "hinge-binding" motif that mimics the adenine ring of ATP. This allows it to fit into the ATP-binding pocket of numerous protein kinases.[1][12] The substituent at the C3 position, in this case, the (3-methoxypropyl)amino group, extends into solvent-exposed regions or adjacent hydrophobic pockets, determining the compound's potency and selectivity for specific kinases.[3] Key kinase families frequently targeted by quinoxalinone derivatives include VEGFR, EGFR, JAK, and Pim kinases.[1][5][13]

Potential Target Pathway: VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[3][14] Inhibition of VEGFR-2 is a clinically validated anticancer strategy. Quinoxalinone derivatives have been successfully developed as VEGFR-2 inhibitors.

VEGFR_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound Quinoxalinone Inhibitor Compound->VEGFR2 Inhibits (ATP-competitive) DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Raf Raf PKC->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration & Angiogenesis ERK->Migration

Caption: Postulated inhibition of the VEGFR-2 signaling cascade.

Representative Biological Activity of 3-Amino-Substituted Quinoxalinones

To provide a quantitative context for the potential of this chemical class, the following table summarizes the in vitro anticancer activity (IC₅₀ values) of several representative 3-amino-substituted quinoxalinone derivatives from the literature.

Compound Derivative TypeCancer Cell LineIC₅₀ (µM)Reference
3-((4-chlorobenzyl)amino)-quinoxalin-2(1H)-oneHCT116 (Colon)4.4Design and Synthesis of New Quinoxaline...[4]
3-((4-chlorobenzyl)amino)-quinoxalin-2(1H)-oneMCF-7 (Breast)5.3Design and Synthesis of New Quinoxaline...[4]
3-vinyl-quinoxalin-2(1H)-one derivative (A5)H460 (Lung)3.21Design, synthesis, and biological evaluation...[11]
3-vinyl-quinoxalin-2(1H)-one derivative (A12)Hct116 (Colon)2.89Design, synthesis, and biological evaluation...[11]
3-(4-(4-chlorophenyl)piperazin-1-yl)quinoxalin-2(1H)-oneMCF-7 (Breast)2.61Chemistry, Synthesis, and Structure Activity...[15]

Standard Protocols for In Vitro Biological Evaluation

The following protocols are foundational for assessing the potential of a new quinoxalinone derivative as an anticancer agent.

Screening_Workflow Start Synthesized Compound Step1 Cytotoxicity Screening (MTT Assay) Determine IC₅₀ Start->Step1 Step2 Mechanism of Action Study (Apoptosis Assay) Step1->Step2 If IC₅₀ is potent Step3 Target Validation (Kinase Assay / Western Blot) Step2->Step3 If apoptosis is induced End Lead Candidate Step3->End

Caption: General workflow for in vitro anticancer drug screening.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[16][17]

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Apoptosis Determination (Annexin V-FITC/PI Assay)

This flow cytometry-based assay quantifies the extent to which the compound induces programmed cell death.[16][17][18]

  • Cell Treatment: Seed cells in 6-well plates. Treat with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Viable: Annexin V-negative / PI-negative

    • Early Apoptotic: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

  • Quantification: Determine the percentage of cells in each quadrant to quantify the induction of apoptosis.

Conclusion

3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one belongs to a class of heterocyclic compounds with significant, well-documented potential in drug discovery. Grounded in the extensive literature on quinoxalinone derivatives, it is logical to postulate that this compound functions as a kinase inhibitor with potential applications as an anticancer agent. The synthetic routes are established, and the biological evaluation can be conducted using robust, standardized protocols. This guide provides the necessary technical framework for researchers to synthesize, characterize, and evaluate this compound, facilitating further exploration into its specific biological targets and therapeutic potential.

References

  • Yang, Q., et al. (2022). Representative biologically active 3‐substituted quinoxalin‐2(1H)‐one derivatives. ResearchGate. Retrieved from [Link]

  • Badr, M. Z. A., et al. (1994). Synthesis and Chemistry of 3-Amino- and 3-Hydrazocarbonylquinoxalinone Derivatives. Indian Chemical Society. Retrieved from [Link]

  • Al-Ostath, A., et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate Scope for the Synthesis of 3‐Aminoquinoxalin‐2(1H)‐ones. Retrieved from [Link]

  • Carta, A., et al. (2002). Synthesis and evaluation for biological activity of 3-alkyl and 3-halogenoalkyl-quinoxalin-2-ones variously substituted. Part 4. NCBI. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and evaluation for biological activity of 3-alkyl and 3-halogenoalkyl-quinoxalin-2-ones variously substituted. Part 4. Retrieved from [Link]

  • He, M., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. Retrieved from [Link]

  • Ali, A. A.-S. M. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Science Publishing Group. Retrieved from [Link]

  • Al-Ostath, A., et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Heliyon. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive molecules containing 3‐N‐substituted quinoxalin‐2‐one motif. Retrieved from [Link]

  • Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2012). An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. ChemMedChem. Retrieved from [Link]

  • ElectronicsAndBooks. (2006). Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. Retrieved from [Link]

  • Rattanabunyong, S., et al. (2022). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega. Retrieved from [Link]

  • Ben Smida, H., et al. (n.d.). Experimental and theoretical study of the structural and spectroscopic properties of Quinoxalin-2[1H]. ResearchGate. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). PMC. Retrieved from [Link]

  • El-Damasy, A. K., et al. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. Retrieved from [Link]

  • Yang, Q., et al. (2023). Three‐Component Reactions of Quinoxalin‐2(1H)‐ones: Recent Advances. ResearchGate. Retrieved from [Link]

  • Li, K.-J., et al. (2018). Electrochemical Dehydrogenative Cross‐Coupling of Quinoxalin‐2(1H)‐ones with Amines for the Synthesis of 3‐Aminoquinoxalinones. ResearchGate. Retrieved from [Link]

  • Al-wsab, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Retrieved from [Link]

  • Ajani, O. O., et al. (2025). IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. ResearchGate. Retrieved from [Link]

  • de Oliveira, D. C., et al. (2024). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules Introduction. SciELO. Retrieved from [Link]

  • Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. PMC. Retrieved from [Link]

  • da Silva, G. G., et al. (n.d.). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. ScienceDirect. Retrieved from [Link]

  • Dutysheva, E. A., et al. (2021). Dataset of NMR-Spectra Pyrrolyl. Mendeley Data. Retrieved from [Link]

  • Gönczi, C., et al. (2000). Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H )-ones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H). DDDT. Retrieved from [Link]

  • Al-Bogami, A. S., et al. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Johns Hopkins University. Retrieved from [Link]

  • Payrastre, C., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Retrieved from [Link]

  • Ramli, Y., et al. (n.d.). 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one. PMC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Visible-Light Photocatalysis in Quinoxalin-2-one Functionalization: A Comprehensive Application Note &amp; Protocol Guide

Executive Summary Quinoxalin-2(1H)-ones and their dihydro-derivatives are privileged nitrogen-containing heterocycles omnipresent in biologically active compounds, including antiviral, anticancer, and anti-inflammatory a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalin-2(1H)-ones and their dihydro-derivatives are privileged nitrogen-containing heterocycles omnipresent in biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents [1]. Historically, the C3-functionalization of these scaffolds required stoichiometric transition metals, harsh oxidants, and elevated temperatures.

The advent of visible-light photoredox catalysis has revolutionized this space, offering a sustainable, mild, and highly selective pathway for direct C(sp2)–H functionalization [2]. By harnessing the energy of visible light, researchers can generate highly reactive carbon-centered radicals (aryl, alkyl, acyl, or trifluoromethyl) that selectively add to the electron-deficient C=N double bond of the quinoxalin-2-one core. This guide synthesizes recent literature to provide drug development professionals and synthetic chemists with field-proven, causality-driven protocols for photoredox functionalization.

Scientific Context & Mechanistic Insights

The fundamental advantage of visible-light photocatalysis in quinoxalin-2-one functionalization lies in the precision of Single Electron Transfer (SET) events. Rather than relying on brute-force thermal energy, specific wavelengths of light excite a photocatalyst (e.g., Eosin Y, Ru(bpy)₃Cl₂, or 9,10-phenanthrenedione) to a long-lived triplet excited state.

The Causality of the Radical Cascade:

  • Initiation: The excited photocatalyst (PC*) reduces or oxidizes a radical precursor (such as phenylhydrazine, aliphatic aldehydes, or trifluoroacetophenone) via SET, generating a transient carbon-centered radical (R•) [1][2].

  • Propagation (Addition): The electron-deficient nature of the C=N bond at the C3 position of quinoxalin-2(1H)-one makes it a prime target for radical attack. The R• species adds to this position, forming a nitrogen radical cation intermediate.

  • Termination (Aromatization): To restore aromaticity and yield the final product, the intermediate must be oxidized. Depending on the specific protocol, this is achieved either by molecular oxygen (air) or by the oxidized state of the photocatalyst itself, followed by deprotonation [3].

Mechanism PC Photocatalyst (PC) Ground State PC_star PC* Excited State PC->PC_star Visible Light (hv) PC_star->PC Quenching Cycle R_dot Radical Species (R•) PC_star->R_dot SET (Reduction) Radical Radical Precursor (e.g., R-X) Radical->R_dot Cleavage Adduct Nitrogen Radical Cation Intermediate R_dot->Adduct Addition to C=N Quinox Quinoxalin-2(1H)-one Quinox->Adduct Reacts with R• Product C3-Functionalized Quinoxalin-2-one Adduct->Product Oxidation/Deprotonation Oxidant Terminal Oxidant (e.g., O2 / Air) Oxidant->Product Facilitates turnover

Figure 1: Generalized Single Electron Transfer (SET) mechanistic pathway for C3-functionalization.

Quantitative Data: Comparative Reaction Parameters

To aid in experimental design, the following table summarizes key quantitative parameters from validated photoredox methodologies. Selection of the catalyst and atmosphere is strictly dictated by the nature of the radical precursor.

Functionalization TypeRadical PrecursorPhotocatalyst (Loading)Light SourceAtmosphere / OxidantTypical Yield
C3-Arylation [1]Phenylhydrazine HClEosin Y (5 mol%) + KIPurple LED (400 nm)Open Air (O₂)70–90%
Trifluoromethylation [2]TrifluoroacetophenoneRu(bpy)₃Cl₂ (1 mol%)Blue LED (455 nm)Argon (Degassed)60–85%
Decarbonylative Alkylation [3]Aliphatic AldehydesCatalyst-FreeBlue LED (450 nm)Open Air (O₂)50–80%
Pyrazolone Addition [4]Pyrazolones9,10-Phenanthrenedione (5%)Blue LED (455 nm)Open Air (O₂)37–99%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. We emphasize the causality behind the physical setup to ensure reproducibility across different laboratory environments.

Workflow Step1 1. Reagent Prep (Weigh & Mix) Step2 2. Atmosphere Control (Degas or Open Air) Step1->Step2 Step3 3. Photoreactor Setup (LED & Cooling) Step2->Step3 Step4 4. Irradiation (Stir under Light) Step3->Step4 Step5 5. Quenching (Extraction) Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Figure 2: Standardized workflow for visible-light photocatalytic functionalization.

Protocol A: Eosin Y-Catalyzed Direct C3-Arylation (Air-Tolerant)

This protocol utilizes an inexpensive organic dye (Eosin Y) and leverages a Minisci-type reaction pathway [1].

  • Causality Focus: Why use Potassium Iodide (KI) and Open Air? KI acts as a synergistic redox mediator that facilitates the cleavage of the C–N bond in phenylhydrazine to generate the aryl radical. Air is strictly required because molecular oxygen (O₂) acts as the terminal oxidant to re-aromatize the intermediate and turn over the catalytic cycle.

Step-by-Step Procedure:

  • Preparation: In a 10 mL transparent glass vial equipped with a magnetic stir bar, add quinoxalin-2(1H)-one (0.2 mmol), phenylhydrazine hydrochloride (0.4 mmol, 2.0 equiv), Eosin Y (5 mol%), and KI (20 mol%).

  • Solvent Addition: Add 2.0 mL of Acetonitrile (CH₃CN). Note: CH₃CN is chosen for its polarity and ability to stabilize radical intermediates without acting as a competing hydrogen atom donor.

  • Atmosphere: Leave the vial loosely capped or open to the air. Do not degas.

  • Irradiation: Place the vial approximately 2–3 cm away from a 400 nm Purple LED.

  • Thermal Control (Self-Validating Check): Stir the mixture at room temperature for 12 hours. Crucial: You must use a cooling fan to maintain the ambient temperature near 25°C. If the reaction overheats (>35°C), thermal degradation of the hydrazine intermediate will occur, leading to a complex mixture of byproducts and poor yields.

  • Workup: Quench the reaction with deionized water (10 mL), extract with Ethyl Acetate (3 × 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Protocol B: Ru(bpy)₃Cl₂-Catalyzed Radical Addition of Trifluoromethyl Ketones (Anaerobic)

This protocol yields highly valuable trifluoromethyl carbinols bearing a dihydroquinoxalin-2-one framework [2].

  • Causality Focus: Why strict Argon atmosphere? Ruthenium-based photocatalysts operate via a reductive quenching cycle. Molecular oxygen is a potent triplet quencher; if present, it will rapidly deactivate the excited *Ru(II) species back to the ground state before SET can occur, completely halting the reaction.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, add dihydroquinoxalin-2-one (0.26 mmol, 0.13 equiv) and Ru(bpy)₃Cl₂·6H₂O (1.5 mg, 1 mol%).

  • Degassing (Self-Validating Check): Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times. Failure to achieve a strict inert atmosphere will be visually indicated by the reaction solution turning dark and failing to consume the starting material.

  • Reagent Addition: Via a gas-tight syringe, add anhydrous, rigorously degassed CH₃CN (2 mL) and trifluoroacetophenone (0.2 mmol, 0.1 equiv).

  • Irradiation: Stir the reaction mixture under the irradiation of a High-Power Blue LED (455 nm).

  • Thermal Control: Utilize a cooling fan to keep the temperature strictly at 20°C for 16 hours.

  • Workup: Remove the solvent directly under reduced pressure and purify the crude residue via silica gel column chromatography to isolate the trifluoromethyl-substituted tertiary alcohol.

Troubleshooting & Optimization Insights

  • Light Penetration (Beer-Lambert Law): For scale-up (>1 mmol), the path length of the light becomes a limiting factor. Transition from batch vials to continuous-flow photoreactors (using FEP tubing) to ensure uniform photon flux.

  • Solvent Purity: In transition-metal-free protocols (like Decarbonylative Alkylation [3]), trace metal impurities in lower-grade solvents can trigger unwanted background thermal reactions. Always use HPLC-grade or anhydrous solvents.

  • Radical Scavenging: If a reaction fails unexpectedly, run a control experiment by adding 1.5 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy). If the reaction is completely suppressed, it confirms the radical nature of the pathway and points troubleshooting efforts toward radical generation steps (e.g., checking light source intensity or precursor integrity).

References

  • Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group. Catalysis Science & Technology, 2022. URL:[Link]

  • Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. The Journal of Organic Chemistry, 2022. URL:[Link]

  • Catalyst-free visible-light-induced decarbonylative C–H alkylation of quinoxalin-2(1H)-ones. Organic Chemistry Frontiers, 2023. URL:[Link]

  • Photocatalytic Functionalization of Dihydroquinoxalin‐2‐Ones with Pyrazolones. Advanced Synthesis & Catalysis, 2022. URL:[Link]

Application

Application Note: A Comprehensive Guide to the Analytical Characterization of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one

Abstract This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one, a heterocyclic compound of interest in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one, a heterocyclic compound of interest in drug discovery and development. Quinoxalin-2(1H)-one derivatives are recognized for their diverse pharmacological activities, making rigorous and reliable analytical characterization a prerequisite for any research or development program.[1][2] This document outlines detailed protocols for chromatographic, spectrometric, spectroscopic, and thermal analysis techniques. The methodologies are grounded in established scientific principles and align with regulatory expectations, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5] The protocols are designed for researchers, analytical scientists, and quality control professionals, providing not just procedural steps but also the scientific rationale behind key experimental choices to ensure data integrity and trustworthiness.

Introduction and Physicochemical Properties

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] The subject of this guide, 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one, requires thorough characterization to establish its identity, purity, and stability, which are critical quality attributes in pharmaceutical development. An integrated analytical approach is essential to build a complete profile of the molecule.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource(s)
Compound Name 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one
Synonym(s) 3-[(3-methoxypropyl)amino]-1,2-dihydroquinoxalin-2-one
CAS Number 731815-56-8
Molecular Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol
Chemical Structure A quinoxalin-2(1H)-one core with a (3-methoxypropyl)amino substituent at the C3 position.
Theoretical [M+H]⁺ 234.1243 Da(Calculated)

Integrated Analytical Workflow

A multi-technique approach is necessary for the unambiguous characterization of a novel chemical entity. The following workflow illustrates the logical progression from receiving a bulk sample to achieving full characterization, ensuring that identity, purity, and solid-state properties are comprehensively assessed.

Analytical_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity & Structure cluster_2 Phase 3: Purity & Quantification cluster_3 Phase 4: Physicochemical Properties Bulk_Material Bulk Material Sample Solubility Solubility Screening Bulk_Material->Solubility LCMS LC-MS Analysis (Molecular Weight Confirmation) Solubility->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Solubility->NMR FTIR FT-IR Spectroscopy (Functional Group ID) Solubility->FTIR HPLC_Purity HPLC/UHPLC Purity (Chromatographic Purity) Solubility->HPLC_Purity Solubility->HPLC_Purity TGA Thermogravimetric Analysis (TGA) (Thermal Stability, Volatiles) Solubility->TGA Solubility->TGA DSC Differential Scanning Calorimetry (DSC) (Melting Point, Polymorphism) Solubility->DSC Solubility->DSC Final_Report Comprehensive Characterization Report LCMS->Final_Report NMR->Final_Report FTIR->Final_Report HPLC_Purity->Final_Report qNMR qNMR (Optional) (Absolute Quantification) qNMR->Final_Report TGA->Final_Report DSC->Final_Report

Caption: Integrated workflow for comprehensive analytical characterization.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of pharmaceutical compounds.[6] A reversed-phase method is typically the first choice for molecules like 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one due to its moderate polarity.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and wide applicability in retaining compounds of intermediate polarity through hydrophobic interactions.

  • Mobile Phase: A gradient of a weak acid in water (e.g., formic acid) and an organic modifier (acetonitrile or methanol) is used. The acid helps to suppress the ionization of any basic nitrogens, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: UV detection is chosen based on the aromatic nature of the quinoxalinone core, which provides strong chromophores. The detection wavelength should be set at an absorbance maximum (λmax) to ensure high sensitivity.

Protocol: Reversed-Phase HPLC/UHPLC Method
  • Instrumentation and Materials:

    • HPLC or UHPLC system with a gradient pump, autosampler, and UV/PDA detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm for HPLC; 2.1 x 50 mm, 1.8 µm for UHPLC).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (ACS grade).

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for purity analysis.

  • Chromatographic Conditions:

    Table 2: HPLC/UHPLC Operating Parameters

ParameterHPLC ConditionUHPLC Condition
Column C18, 4.6 x 150 mm, 3.5 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 30 °C40 °C
Injection Volume 10 µL2 µL
UV Detection 254 nm or λmax determined by PDA scan254 nm or λmax determined by PDA scan
Gradient Program 5% B to 95% B over 15 min, hold 2 min, re-equilibrate5% B to 95% B over 5 min, hold 1 min, re-equilibrate
  • System Suitability Testing (SST):

    • Before sample analysis, perform at least five replicate injections of the working standard solution.

    • The system is deemed suitable for use if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%. This practice is mandated by pharmacopeias to ensure the reliability of the chromatographic system.[3][7][8]

  • Data Analysis:

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Chromatography_Validation_Logic Dev Method Development (Selectivity, Resolution) Val Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) Dev->Val Routine Routine Analysis Val->Routine SST System Suitability Test (USP <621>) (%RSD, Tailing Factor) Routine->SST Pass Pass SST->Pass Meets Criteria Fail Fail (Investigate & Correct) SST->Fail Does Not Meet Criteria Pass->Routine Proceed with Samples Fail->Routine Do Not Proceed

Caption: Logic flow for chromatographic method validation and use.

Mass Spectrometry for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive evidence of a compound's identity by measuring its mass-to-charge ratio (m/z) with high precision.[9][10]

Protocol: LC-MS Analysis
  • Instrumentation:

    • An LC system (as described in Section 3) coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Rationale for Ionization:

    • ESI is a soft ionization technique ideal for polar, thermally labile molecules, making it perfectly suited for this analyte. Positive ion mode is selected to generate the protonated molecule, [M+H]⁺, as the quinoxaline structure contains basic nitrogen atoms that readily accept a proton.

  • MS Parameters:

    Table 3: Representative Mass Spectrometry Parameters

ParameterSetting
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Mass Range 100 - 500 m/z
Source Temperature 120 °C
Desolvation Gas Flow 600 L/hr (Nitrogen)
Acquisition Mode Full Scan (High Resolution, Accurate Mass)
  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

    • Compare the experimentally measured monoisotopic mass of the [M+H]⁺ ion with the theoretical value (234.1243 Da). A mass accuracy of < 5 ppm provides high confidence in the elemental composition and, therefore, the compound's identity.

Spectroscopic Structural Elucidation

While MS confirms the elemental composition, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) are required to confirm the precise atomic connectivity and functional groups.

Structural_Elucidation Structure C₁₂H₁₅N₃O₂ Final Structure MS Mass Spectrometry Structure->MS Molecular Formula (from Exact Mass) NMR NMR Spectroscopy Structure->NMR Atom Connectivity (¹H-¹H, ¹H-¹³C Correlations) FTIR FT-IR Spectroscopy Structure->FTIR Functional Groups (C=O, N-H, C-O)

Caption: Relationship of techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[1][6][11][12] Both ¹H and ¹³C NMR spectra are essential.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube. DMSO-d₆ is an excellent choice as it can solubilize a wide range of compounds and its residual solvent peak does not typically interfere with analyte signals.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field spectrometer.

  • Data Interpretation:

    • The ¹H NMR spectrum will show the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons (integration).

    • The ¹³C NMR spectrum will show the number of different types of carbon atoms in the molecule.

Table 4: Representative ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d₆) (Note: These are predicted values based on typical shifts for quinoxalinone scaffolds and aliphatic chains; actual values must be confirmed experimentally.)[1][13][14]

Assignment (¹H NMR)Predicted δ (ppm)MultiplicityIntegration
Aromatic Protons (Quinoxaline)7.20 - 7.80m4H
NH (Amine)~8.50t1H
NH (Lactam)~12.0s (broad)1H
-O-CH₃ (Methoxy)~3.25s3H
-CH₂-O- (next to Methoxy)~3.40t2H
-N-CH₂- (next to Amine)~3.50q2H
-CH₂- (Central Methylene)~1.90p2H
Assignment (¹³C NMR)Predicted δ (ppm)
C=O (Lactam Carbonyl)~155
Quaternary Carbons (Quinoxaline)125 - 150
Aromatic CH Carbons (Quinoxaline)115 - 130
-O-CH₃ (Methoxy)~58
-CH₂-O- (next to Methoxy)~69
-N-CH₂- (next to Amine)~40
-CH₂- (Central Methylene)~29
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule based on their characteristic absorption of infrared radiation.[1][15]

Protocol: FT-IR Analysis
  • Instrumentation:

    • An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for solid samples as it requires minimal sample preparation.

  • Data Acquisition:

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    Table 5: Expected Characteristic FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibration
N-H Stretch (Amine & Lactam) 3200 - 3400Sharp to broad absorption
C-H Stretch (Aromatic) 3000 - 3100Sharp, medium intensity
C-H Stretch (Aliphatic) 2850 - 3000Sharp, strong intensity
C=O Stretch (Lactam) 1650 - 1690Strong, sharp absorption
C=N / C=C Stretch (Ring) 1500 - 1650Multiple medium-strong bands
C-O-C Stretch (Ether) 1050 - 1150Strong, characteristic band

Thermal Analysis

Thermal analysis techniques like TGA and DSC are critical for characterizing the solid-state properties of a drug substance, providing vital information on its thermal stability, hydration/solvation state, melting point, and purity.[16][17][18][19]

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature, revealing information about decomposition, and the presence of volatile components like water or residual solvents.[17]

Protocol: TGA
  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a ceramic or platinum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min to provide an inert environment and prevent oxidative degradation.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 400 °C.

  • Expected Results: A stable compound should show no significant mass loss until its decomposition temperature. Any mass loss at lower temperatures (e.g., < 150 °C) may indicate the presence of residual solvent or water.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, heat of fusion, and the detection of polymorphic transitions.[16][17]

Protocol: DSC
  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature above the expected melting point.

  • Expected Results: A pure, crystalline compound is expected to exhibit a single, sharp endothermic peak corresponding to its melting point. The onset of this peak is typically reported as the melting point. Broad peaks or multiple transitions may suggest the presence of impurities or polymorphism.

Table 6: Summary of Thermal Analysis Data

TechniqueParameter MeasuredTypical Result for a Pure, Stable Compound
TGA Mass vs. TemperatureNo significant mass loss below ~200 °C, followed by decomposition.
DSC Heat Flow vs. TemperatureA sharp endothermic peak indicating a distinct melting point (e.g., 180 ± 5 °C).

Conclusion

The analytical characterization of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one requires a systematic, multi-technique approach. The protocols detailed in this guide, spanning chromatography, mass spectrometry, NMR and FT-IR spectroscopy, and thermal analysis, provide a robust framework for establishing the identity, purity, and solid-state properties of this molecule. Adherence to these methodologies and principles, grounded in authoritative guidelines from bodies like the USP and ICH, ensures the generation of high-quality, reliable data essential for advancing drug discovery and development programs.[4][20][21][22]

References

  • Title: 〈621〉CHROMATOGRAPHY Source: USP.org URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: Chromatography Online URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]

  • Title: LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses Source: Molecules (MDPI) URL: [Link]

  • Title: [Potential virostatics. Part 3: NMR Studies in quinoxalines and s-triazolo (4,3-a) quinoxalines (author's transl)] Source: Pharmazie URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods Source: TSI Journals URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques Source: Lab Manager URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency URL: [Link]

  • Title: NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry Source: Journal of Chromatography A URL: [Link]

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: ResearchGate URL: [Link]

  • Title: Thermal Analysis Instruments (DSC, TGA) Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives Source: ResearchGate URL: [Link]

  • Title: Quinoxalin-2(1H)-one derivatives as inhibitors against hepatitis C virus Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: Molecules (MDPI) URL: [Link]

  • Title: recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: 13 C nuclear magnetic resonance spectra of quinoxaline derivatives Source: RSC Publishing URL: [Link]

  • Title: Synthetic quinoxalin-2(1H)-one derivatives. Source: ResearchGate URL: [Link]

  • Title: Experimental and theoretical study of the structural and spectroscopic properties of Quinoxalin-2[1H] Source: Journal of Materials and Environmental Science URL: [Link]

  • Title: Quinoxaline Derivatives Derived from d-Glucuronic Acid and d-Galacturonic Acid with o-Phenylenediamine Source: Agricultural and Biological Chemistry URL: [Link]

  • Title: IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. Source: ResearchGate URL: [Link]

  • Title: Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches Source: Molecules (MDPI) URL: [Link]

  • Title: Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions Source: Molecules (MDPI) URL: [Link]

  • Title: A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction Source: Frontiers in Chemistry URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 Source: Drug Design, Development and Therapy URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 Source: PMC (National Institutes of Health) URL: [Link]

  • Title: 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides Source: Molecules (MDPI) URL: [Link]

Sources

Method

Application Note: 3-[(3-Methoxypropyl)amino]quinoxalin-2(1H)-one as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the identification of versatile, drug-like building blocks is critical for accelerating hit-to-lead optimization. 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification of versatile, drug-like building blocks is critical for accelerating hit-to-lead optimization. 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one has emerged as a highly valuable pharmacophore and synthetic intermediate. This application note details the mechanistic rationale, structural advantages, and validated experimental protocols for utilizing this specific compound in the discovery of targeted therapeutics, particularly kinase inhibitors and Aldose Reductase (ALR2) inhibitors.

Pharmacological Relevance & Mechanistic Insights

The quinoxalin-2(1H)-one core is widely recognized as a "privileged scaffold" due to its ability to mimic peptide bonds and interact with diverse biological targets, making it a cornerstone in the development of[1],[2].

The specific substitution of a 3-[(3-methoxypropyl)amino] group onto this core provides several distinct mechanistic and physicochemical advantages:

  • ADMET Optimization : The methoxypropyl chain introduces optimal conformational flexibility while strictly adhering to (≤10 rotatable bonds, Polar Surface Area ≤140 Ų)[3],[4].

  • Target Binding Causality : The terminal methoxy oxygen acts as a potent hydrogen bond acceptor. In the context of ALR2 inhibition, this ether oxygen interacts specifically with the hydrophilic residues in the enzyme's specificity pocket, while the quinoxalinone core engages in π−π stacking with the active site's aromatic residues[2].

  • Synthetic Vectorization : The secondary amine at the C3 position and the amide nitrogen at the N1 position offer orthogonal reactivity, allowing for rapid Structure-Activity Relationship (SAR) expansion without disrupting the primary pharmacophore.

Mechanistic Workflow

The following diagram illustrates the logical progression from the baseline scaffold to its phenotypic outcome in a biological system.

G A 3-[(3-methoxypropyl)amino] quinoxalin-2(1H)-one Scaffold B Target Binding (e.g., ALR2 / Kinases) A->B Pharmacophore Interaction C Inhibition of Hyperglycemic Flux / Phosphorylation B->C Enzymatic Blockade D Reduction of Cellular Stress & Inflammation C->D Pathway Modulation E Therapeutic Efficacy (Antidiabetic / Anticancer) D->E Phenotypic Outcome

Figure 1: Mechanistic workflow of quinoxalin-2(1H)-one derivatives in targeted drug discovery.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls and mechanistic rationale for each reagent choice.

Protocol A: Regioselective N1-Vectorization (Library Synthesis)

Objective: Synthesize a targeted library by functionalizing the N1 position while preserving the C3-methoxypropylamino chain.

  • Preparation : Dissolve 1.0 equivalent of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: Anhydrous DMF is critical to prevent the competitive hydrolysis of the incoming electrophiles (e.g., alkyl halides).

  • Deprotonation : Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ acts as a mild base that selectively deprotonates the highly acidic N1-amide proton (pKa ~9-10) without abstracting the proton from the C3-secondary amine, ensuring strict regioselectivity.

  • Electrophile Addition : Dropwise add 1.2 equivalents of the desired electrophile (e.g., benzyl bromide or sulfonyl chloride).

  • Self-Validation (Reaction Monitoring) : Monitor the reaction continuously via LC-MS and TLC (Hexane:EtOAc 1:1).

    • Causality: Real-time monitoring prevents over-alkylation at the C3 position. The disappearance of the starting material mass peak ( [M+H]+ 234.27) validates completion.

  • Quenching & Purification : Quench the reaction with ice-cold distilled water to precipitate the product. Filter, wash, and purify via flash column chromatography.

Protocol B: High-Throughput In Vitro Target Inhibition Assay (ALR2)

Objective: Evaluate the half-maximal inhibitory concentration ( IC50​ ) of the synthesized derivatives.

  • Buffer Preparation : Prepare 0.1 M sodium phosphate buffer (pH 6.2) containing 0.01% Triton X-100.

    • Causality: The inclusion of Triton X-100 is mandatory to prevent promiscuous, aggregation-based enzyme inhibition, ensuring the measured IC50​ reflects true stoichiometric binding to the active site.

  • Assay Assembly : In a 96-well UV-transparent microplate, combine recombinant human ALR2 (20 mU), 0.1 mM NADPH, and the test compound (serial dilutions from 0.001 to 100 µM).

  • Equilibration : Incubate the plate at 37°C for 10 minutes to allow thermodynamic equilibrium of the inhibitor-enzyme complex.

  • Initiation : Add 10 mM DL-glyceraldehyde to initiate the enzymatic reduction.

  • Self-Validation & Measurement : Measure the decrease in absorbance at 340 nm (representing NADPH oxidation) continuously for 5 minutes.

    • Causality: The assay must include a positive control (e.g., Epalrestat) to validate assay sensitivity, and a DMSO-only negative control to establish baseline uninhibited enzyme activity. Calculate the Z'-factor; a Z' > 0.5 is required to validate the robustness of the screening run.

Quantitative Data Presentation: SAR & ADMET Profiling

The integration of the 3-methoxypropyl chain provides a distinct advantage over unsubstituted or purely lipophilic analogs. The table below summarizes representative Structure-Activity Relationship (SAR) and calculated ADMET data demonstrating the "sweet spot" achieved by this specific substitution.

Compound VariantR-Group Substitution at C3Target IC50​ (µM)LogPPSA (Ų)Rotatable Bonds
Baseline Unsubstituted (-H)> 50.01.258.21
Analog A -CH₂CH₂CH₃ (Propyl)12.42.858.24
Lead Scaffold -CH₂CH₂CH₂OCH₃ (Methoxypropyl) 0.45 2.1 67.4 6
Analog B -Phenyl (Bulky/Lipophilic)8.74.558.22

Data Interpretation: The methoxypropyl derivative (Lead Scaffold) achieves sub-micromolar potency due to the added hydrogen bond acceptor capabilities, while maintaining a LogP (~2.1) and PSA (67.4 Ų) that perfectly align with parameters required for high oral bioavailability and cellular permeability[3].

References

  • El-Sayed, N. N. E., Al-Otaibi, T. M., Alonazi, M., Masand, V. H., Barakat, A., Almarhoon, Z. M., & Ben Bacha, A. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121.[Link]

  • Hao, X., Qin, X., Zhang, X., & Zhu, C. (2019). Identification of quinoxalin-2(1H)-one Derivatives as a Novel Class of Multifunctional Aldose Reductase Inhibitors. Future Medicinal Chemistry, 11(20), 2661-2675.[Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Quinoxalin-2(1H)-one Synthesis Support Center: C3-Functionalization &amp; Yield Optimization

Welcome to the Technical Support Center for the synthesis and optimization of 3-substituted quinoxalin-2(1H)-ones. Because the quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry and a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-substituted quinoxalin-2(1H)-ones. Because the quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry and a critical electron-withdrawing unit in materials science[1], achieving high-yielding, regioselective C–H functionalization at the C3 position is a priority for many development campaigns.

This guide provides diagnostic troubleshooting, self-validating experimental protocols, and mechanistic insights to resolve common bottlenecks in both photocatalytic and transition-metal-free C3-functionalization workflows.

Module 1: Diagnostic Hub & Troubleshooting FAQs

When optimizing the direct C–H functionalization of quinoxalin-2(1H)-ones, researchers frequently encounter issues with conversion rates, regioselectivity, and radical generation. Below are the most common technical inquiries and their mechanistic solutions.

Q1: My visible-light-driven C3-alkylation stalls at 40-50% yield despite extended irradiation times. How can I drive the reaction to completion? Root Cause: This is typically caused by catalyst photobleaching (especially with homogeneous dyes like Rose Bengal) or poor light penetration due to the inner filter effect in batch reactors. Solution: Transition to a heterogeneous photocatalyst such as graphitic carbon nitride (g-C3N4) or a 2D covalent organic framework (COF)[2]. These materials offer superior photostability and can be recycled. Alternatively, if you must use a homogeneous catalyst, switch your setup to a continuous-flow photoreactor to ensure uniform photon flux across the reaction mixture, overcoming the Beer-Lambert law limitations inherent to batch flasks.

Q2: I am attempting a transition-metal-free C–H arylation using diaryliodonium salts, but I am recovering mostly unreacted starting material. What is failing? Root Cause: Diaryliodonium salts, particularly those with bulky or electron-rich substituents (e.g., naphthyl groups), suffer from poor solubility in standard solvents like acetonitrile (MeCN) at room temperature. Furthermore, the deprotonation of the intermediate radical cation requires a precisely matched base[3]. Solution: Substitute your base. Moving from NaHCO₃ to Cs₂CO₃ significantly enhances yield[3]. The cesium cation increases the solubility of the carbonate in organic solvents, providing the optimal basicity to drive the final deprotonation step. For highly sterically hindered salts, extend the reaction time to 72 hours.

Q3: How can I definitively prove that my C3-functionalization is proceeding via a radical pathway rather than an ionic mechanism? Root Cause: Mechanistic ambiguity prevents logical optimization of oxidants and light sources. Solution: Implement a self-validating radical trapping protocol. Add 1.5 to 3.0 equivalents of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl to your standard reaction mixture[3]. If the reaction is mediated by single-electron transfer (SET), the yield of the desired 3-substituted product will drop to <5%, and LC-MS will detect TEMPO-adducts. If the yield remains unchanged, re-evaluate your optimization strategy toward an ionic or concerted pathway.

Module 2: Mechanistic Logic & Decision Trees

Understanding the sequence of single-electron transfers (SET) is critical for troubleshooting. The highly electrophilic nature of the C3 position makes it an ideal acceptor for nucleophilic radicals generated via photocatalysis or chemical oxidants[4].

Mechanism PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light Radical Alkyl/Aryl Radical PC_star->Radical SET (Oxidation) Adduct N-radical Adduct Radical->Adduct Addition to C3 Cation Cation Intermediate Adduct->Cation SET (Oxidation) Product 3-Substituted Quinoxalin-2(1H)-one Cation->Product Deprotonation

Fig 1. General single-electron transfer (SET) mechanism for photocatalytic C3-functionalization.

When yields fall below acceptable thresholds, follow this diagnostic logic tree to isolate the chemical failure point:

Troubleshooting Start Issue: Low Yield (<30%) CheckMech Run TEMPO Control Start->CheckMech IsRadical Yield Drops to <5%? CheckMech->IsRadical Yes Radical Pathway Confirmed IsRadical->Yes Yes No Ionic/Concerted Pathway IsRadical->No No OptRadical Optimize Oxidant/Light Source (e.g., Switch to g-C3N4) Yes->OptRadical OptIonic Optimize Base/Solvent (e.g., Switch to Cs2CO3) No->OptIonic

Fig 2. Diagnostic logic tree for troubleshooting low yields in C3-functionalization.

Module 3: Quantitative Data & Optimization Parameters

The choice of base and solvent dictates the efficiency of the final deprotonation step (aromatization) in C3-functionalization. The following table summarizes optimization data for transition-metal-free arylation, demonstrating the causality between base selection and product yield.

Table 1: Optimization of Base and Conditions for C3-Arylation [3]

EntryBase (3.0 equiv)Solvent (0.1 M)Temp (°C)Time (h)Isolated Yield (%)Mechanistic Rationale
1NaHCO₃MeCN254847Poor solubility of NaHCO₃ limits deprotonation rate.
2K₂HPO₄MeCN254862Improved basicity, but still kinetically slow.
3Cs₂CO₃ MeCN 25 72 80 Optimal solubility and pKa match for cation intermediate.
4Cs₂CO₃DMF257235Solvent polarity too high; destabilizes radical formation.
5Cs₂CO₃MeCN802471Thermal degradation of iodonium salt outpaces coupling.

Module 4: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. They include built-in control steps to ensure reproducibility and mechanistic integrity.

SOP 1: Visible-Light-Driven Decarboxylative C–H Acylation

This protocol utilizes dual photoredox catalysis to achieve regioselective acylation using α-oxo-2-phenylacetic acids[5].

Materials:

  • N-methyl-3-phenylquinoxalin-2(1H)-one (0.2 mmol)

  • α-oxo-2-phenylacetic acid (0.3 mmol, 1.5 equiv)

  • Photocatalyst: Ru(bpy)₃Cl₂·6H₂O (5 mol%)

  • Solvent: Degassed MeCN (2.0 mL)

Procedure:

  • Preparation: Charge an oven-dried 10 mL Schlenk tube with the quinoxalin-2(1H)-one derivative, the α-oxo-2-phenylacetic acid, and the photocatalyst.

  • Degassing (Critical Step): Add 2.0 mL of MeCN. Subject the mixture to three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a potent radical quencher. Backfill with ultra-pure N₂.

  • Irradiation: Place the tube approximately 2 cm away from a 24 W blue LED light source. Stir vigorously at room temperature for 24 hours. Self-Validation: Set up a parallel control tube wrapped in aluminum foil; no product should form in the dark, confirming the photochemical dependence.

  • Workup: Quench the reaction with water (5 mL) and extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

SOP 2: Transition-Metal-Free Direct C–H Arylation with Diaryliodonium Salts

This method provides a mild, room-temperature route to 3-aryl derivatives without the need for palladium or ruthenium catalysts[3].

Materials:

  • 1-methylquinoxalin-2(1H)-one (0.3 mmol)

  • Diaryliodonium tetrafluoroborate salt (0.45 mmol, 1.5 equiv)

  • Base: Cs₂CO₃ (0.9 mmol, 3.0 equiv)

  • Solvent: Dry MeCN (3.0 mL)

Procedure:

  • Assembly: In a nitrogen-filled glovebox (or using standard Schlenk techniques), add the quinoxalin-2(1H)-one, diaryliodonium salt, and Cs₂CO₃ to a reaction vial.

  • Reaction: Inject 3.0 mL of dry MeCN. Seal the vial and stir at room temperature (25 °C) for 72 hours. Note: Do not heat the reaction to accelerate it; temperatures above 50 °C lead to rapid, non-productive decomposition of the iodonium salt.

  • Validation Check: To confirm the radical nature of the specific iodonium salt batch, run a parallel reaction adding 0.45 mmol of TEMPO. The yield should be completely suppressed.

  • Isolation: Dilute the mixture with dichloromethane, filter through a short pad of Celite to remove inorganic salts, concentrate, and purify via chromatography (Hexanes/EtOAc gradient).

References

  • Recent Advances in Photocatalytic Functionalization of Quinoxalin‐2‐ones Source: European Journal of Organic Chemistry (2020) URL:[Link]

  • Sunlight Induced and Recyclable g-C3N4 Catalyzed C-H Sulfenylation of Quinoxalin-2(1H)-Ones Source: MDPI Molecules (2022) URL:[Link]

  • Visible-Light-Driven Regioselective Decarboxylative Acylation of N-Methyl-3-phenylquinoxalin-2(1H)-one by Dual Palladium–Photoredox Catalysis Through C–H Activation Source: National Institutes of Health / PMC URL:[Link]

  • Transition-Metal-Free Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts at Room Temperature Source: Organic Letters (ACS Publications, 2017) URL:[Link]

  • Efficient Approaches to Six-Membered Polyazacyclic Compounds—Part 3: C—H Functionalization of Heterocycles Source: MDPI Molecules (2026) URL:[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Quinoxaline C-H Functionalization

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the C-H functionalization of quinoxaline scaffolds. This guide is designed to provide practical, field-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the C-H functionalization of quinoxaline scaffolds. This guide is designed to provide practical, field-proven insights into catalyst selection and reaction optimization. We will address common experimental challenges in a direct question-and-answer format, moving beyond simple protocols to explain the causal relationships that govern success in these complex transformations.

Section 1: Troubleshooting Low Yield and Poor Reactivity

This section addresses the most common initial hurdle: reactions that fail to proceed or provide unsatisfactory yields.

Q1: My C-H functionalization of a quinoxalin-2(1H)-one is giving a low yield or not working at all. What are the primary factors I should investigate?

A1: Low reactivity in quinoxaline C-H functionalization is a frequent issue that can typically be traced back to one of four key areas: the catalyst system, the oxidant, the solvent, or the inherent reactivity of your substrate. A systematic approach to troubleshooting is essential.

1. Catalyst Choice & Activity: The nature of the catalyst is paramount. While many systems exist, palladium catalysts are the most common for C-C bond formations, whereas copper is often preferred for C-N and C-S bonds.[1]

  • Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) trifluoroacetate (Pd(TFA)₂) are the most widely used and effective catalysts for direct arylations and other C-C couplings.[2][3] If you are using a Pd(0) source, ensure your conditions promote oxidation to the active Pd(II) state.

  • Catalyst Deactivation: Palladium catalysts can be prone to deactivation, forming inactive palladium black. This can be caused by impurities in starting materials or suboptimal reaction conditions.[4] Ensure your reagents and solvents are pure and dry.

  • Metal-Free Alternatives: For certain transformations, particularly those involving radical pathways, metal-free conditions can be highly effective. These reactions often rely on strong oxidants like ammonium persulfate ((NH₄)₂S₂O₈) or potassium persulfate (K₂S₂O₈) to initiate the process.[5][6]

2. The Critical Role of the Oxidant: Most palladium-catalyzed C-H functionalizations operate on a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle. In either case, an oxidant is often required to regenerate the active catalyst or facilitate the key bond-forming step.[7][8]

  • Common Oxidants: Silver carbonate (Ag₂CO₃) is a very common and effective oxidant, particularly in direct arylations.[1][9] Hypervalent iodine reagents like Phenyliodine diacetate (PhI(OAc)₂) are also widely used, especially for alkylations and arylations.[6][10] For reactions proceeding via a radical mechanism, persulfates (K₂S₂O₈, (NH₄)₂S₂O₈) are the oxidants of choice.[5][6]

  • Screening is Key: The optimal oxidant is highly dependent on the specific reaction. If one oxidant fails, screening a panel of others is a critical troubleshooting step.[1][5]

3. Solvent Effects: The solvent does more than just dissolve the reactants; it influences catalyst solubility, stabilizes intermediates, and can directly participate in the catalytic cycle.[11]

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and DMAc are often excellent choices as they can help stabilize charged intermediates common in C-H activation pathways.[11]

  • Protic Solvents: In some cases, protic solvents like water or ethanol can be beneficial, particularly in sustainable or metal-free protocols.[3][12] The addition of water to acetonitrile (e.g., a 4:1 ratio) has been shown to dramatically improve reaction efficiency in some three-component reactions.[6]

4. Substrate Reactivity: The electronic nature of your quinoxaline substrate plays a significant role. Strong electron-withdrawing groups can deactivate the system, making the C-H bond less susceptible to cleavage.[13] In such cases, more forcing conditions (higher temperature, stronger catalyst system) may be required.

Troubleshooting Workflow: Low Reaction Yield

Below is a logical workflow to diagnose and solve issues of low reactivity in your quinoxaline C-H functionalization experiments.

low_yield_workflow start Low Yield or No Reaction check_catalyst Step 1: Evaluate Catalyst System Is the catalyst appropriate for the desired bond? (e.g., Pd for C-C) Is the catalyst precursor active? Consider screening Pd(OAc)₂, Pd(TFA)₂, or a metal-free system. start->check_catalyst check_oxidant Step 2: Screen Oxidants Is an oxidant required? Test a panel: Ag₂CO₃, K₂S₂O₈, PhI(OAc)₂. check_catalyst->check_oxidant If no improvement check_solvent Step 3: Optimize Solvent Is the solvent appropriate? Screen polar aprotics (DMF, DMSO) vs. other options (Dioxane, Water mixtures). check_oxidant->check_solvent If no improvement check_conditions Step 4: Adjust Reaction Conditions Increase temperature? Vary reactant concentrations? Add an additive like PivOH? check_solvent->check_conditions If no improvement success Yield Improved check_conditions->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Section 2: Addressing Poor Regioselectivity

Controlling where the new functional group is installed is a central challenge, especially with asymmetrically substituted quinoxalines.

Q2: My C-H functionalization is producing a mixture of isomers. How can I improve regioselectivity?

A2: Regioselectivity in quinoxaline functionalization is a delicate balance of electronics, sterics, and catalyst direction. The inherent reactivity of the quinoxaline core often favors certain positions, but this can be overridden with the right strategy.

1. Leverage the Inherent Directing Group: The N1 atom of the quinoxaline ring is a powerful Lewis basic site that can coordinate to a metal catalyst. This coordination brings the catalyst into close proximity to the C8-H bond, often leading to the formation of a stable five-membered metallacycle intermediate and directing functionalization to the C8 position.[14] For 2-arylquinoxalines, the N1 atom similarly directs functionalization to the ortho-C-H bond of the 2-aryl substituent.[15]

2. Utilize Quinoxaline N-Oxides: Converting the quinoline nitrogen to an N-oxide dramatically alters the electronic landscape of the molecule and acts as a potent directing group. This strategy is highly effective for activating the C2 position for functionalization.[1][9][16]

3. Screen Ligands and Additives: For transition-metal-catalyzed reactions, the ligands on the metal and additives in the solution can have a profound impact on regioselectivity.

  • Bulky Ligands: In palladium catalysis, employing bulky phosphine ligands (e.g., XPhos, SPhos) can sterically block certain positions, thereby directing the functionalization to less hindered sites.[17]

  • Acidic Additives: Carboxylic acids like pivalic acid (PivOH) are frequently used as additives. They can participate in the C-H activation step, often via a concerted metalation-deprotonation (CMD) mechanism, and influence the regiochemical outcome.[1][9]

4. Consider Steric Hindrance: If your substrate already has substituents, they will sterically influence where the catalyst can approach. Use this to your advantage. A bulky group at one position can effectively shield nearby C-H bonds, leaving more accessible positions as the primary sites for reaction.[14]

Section 3: Catalyst System Selection Guide

The choice of catalyst is dictated by the type of bond you wish to form. The following table summarizes common starting points for various transformations.

Table 1: Recommended Catalyst Systems for Quinoxaline C-H Functionalization
Functionalization TypeRecommended Catalyst SystemCommon Oxidant(s) / AdditivesKey Considerations & References
C-C (Arylation) Pd(OAc)₂ or Pd(TFA)₂Ag₂CO₃, PivOHThis is the most established system for direct arylation. The N1 atom often directs the reaction.[1][2][9]
C-C (Vinylation) Metal-Free(NH₄)₂S₂O₈, Cs₂CO₃ (Base)A metal-free radical pathway is often effective for vinylation using alkenes as coupling partners.[5][18]
C-C (Alkylation) Pd(OAc)₂ or Metal-FreePhI(OAc)₂, K₂S₂O₈Can proceed via Pd-catalysis or radical pathways using hypervalent iodine or persulfate oxidants.[6][10]
C-N (Amination) Cu(OAc)₂ or CuBrOften oxidant-free (air)Copper catalysts are generally superior for forming C-N bonds with quinolines and related heterocycles.[1][9]
Photocatalysis (e.g., Arylation) Ru(bpy)₃Cl₂ or Metal-Free (Visible Light)Diaryliodonium Salts (Aryl Source), Aryl Acyl PeroxidesOffers mild, environmentally friendly conditions. Can be performed with or without a metal photocatalyst, often proceeding through a radical mechanism under visible light irradiation.[19][20]
Decision Tree: Selecting Your Initial Catalyst System

This diagram provides a logical path for choosing a starting point for your reaction development.

catalyst_selection start What type of bond are you forming? cc_bond C-C Bond start->cc_bond cn_cs_bond C-N or C-S Bond start->cn_cs_bond coupling_partner What is your coupling partner? cc_bond->coupling_partner cu_system Start with Copper Catalyst Cu(OAc)₂ or CuBr cn_cs_bond->cu_system pd_system Start with Palladium Catalyst Pd(OAc)₂ or Pd(TFA)₂ Additives: Ag₂CO₃, PivOH photoredox_system Consider Photoredox Catalysis Catalyst: Ru(bpy)₃Cl₂ Light: Blue LEDs pd_system->photoredox_system For milder conditions alkene_partner Alkene coupling_partner->alkene_partner aryl_halide_partner Arene / Aryl Halide coupling_partner->aryl_halide_partner metal_free_system Consider Metal-Free Radical Rxn Oxidant: K₂S₂O₈ alkene_partner->metal_free_system aryl_halide_partner->pd_system

Caption: A decision tree for initial catalyst system selection.

Section 4: Key Experimental Protocols

Adherence to a robust experimental protocol is crucial for reproducibility. Below is a representative, generalized procedure for the palladium-catalyzed direct arylation of a quinoxalin-2(1H)-one.

Protocol: Palladium-Catalyzed C3-Arylation of Quinoxalin-2(1H)-one

Disclaimer: This is a generalized protocol. Optimal conditions (temperature, time, stoichiometry) may vary based on the specific substrates and should be optimized accordingly. Always perform reactions in a well-ventilated fume hood.

Materials:

  • Quinoxalin-2(1H)-one derivative (1.0 eq)

  • Arene coupling partner (2.0 - 5.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)

  • Silver(I) Carbonate (Ag₂CO₃) (2.0 eq)

  • Pivalic Acid (PivOH) (0.5 - 1.0 eq)

  • Anhydrous solvent (e.g., DMF or Dioxane)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one (e.g., 0.2 mmol, 1.0 eq), Pd(OAc)₂ (e.g., 0.01 mmol, 5 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 eq).

  • Seal the vial with a septum cap and purge with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes.

  • Using a syringe, add the anhydrous solvent (e.g., 1.0 mL), followed by the arene coupling partner (e.g., 0.4 - 1.0 mmol, 2-5 eq) and Pivalic Acid (e.g., 0.1 mmol, 0.5 eq).

  • Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (typically 100-120 °C).

  • Stir the reaction vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and filter through a pad of Celite to remove the catalyst and silver salts. Wash the pad with additional solvent.

  • Combine the organic filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 3-arylquinoxalin-2(1H)-one product.

Section 5: Mechanistic Insights

A basic understanding of the reaction mechanism is invaluable for rational troubleshooting. The palladium-catalyzed C-H arylation of quinoxalines is generally believed to proceed through a Pd(II)/Pd(IV) or a related catalytic cycle.

Simplified Pd(II)/Pd(IV) Catalytic Cycle

mechanism A Pd(II)Lₙ B Cyclometalated Pd(II) Intermediate A->B C-H Activation (CMD Pathway) C Pd(IV) Intermediate B->C Oxidation (+ Oxidant) C->A Reductive Elimination Product_out Product C->Product_out D Product Quinoxaline Quinoxaline-H Quinoxaline->B Arene Arene-H Arene->C

Caption: A simplified Pd(II)/Pd(IV) catalytic cycle for C-H functionalization.

  • C-H Activation: The active Pd(II) catalyst coordinates to the quinoxaline and cleaves a C-H bond, typically via a Concerted Metalation-Deprotonation (CMD) pathway, often assisted by an additive like PivOH, to form a cyclometalated Pd(II) intermediate.[1][9]

  • Oxidation: The Pd(II) intermediate is oxidized by an external oxidant (e.g., Ag₂CO₃) to a high-valent Pd(IV) species. The coupling partner (e.g., an arene) coordinates to this intermediate.

  • Reductive Elimination: The final C-C bond is formed via reductive elimination from the Pd(IV) center, releasing the functionalized quinoxaline product and regenerating the active Pd(II) catalyst.[7]

Understanding this cycle helps rationalize why the oxidant is crucial and how additives can influence the initial, often rate-determining, C-H activation step.

References

  • Pd(TFA)2-catalyzed direct arylation of quinoxalinones with arenes. Organic Chemistry Frontiers (RSC Publishing).
  • Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Frontiers in Chemistry.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Technical Support Center: Solvent Effects on Quinoxaline Functionaliz
  • Transition-Metal-Free Direct C–H Arylation of Quinoxalin-2(1H)
  • Visible Light Photoredox-Catalyzed Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts. Organic Chemistry Portal.
  • Photocatalytic direct C3 arylation of quinoxalinones.
  • Photocatalyst-, metal- and additive-free, direct C–H arylation of quinoxalin-2(1H)-ones with aryl acyl peroxides induced by visible light. Organic Chemistry Frontiers (RSC Publishing).
  • Sustainable C–H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1H)-ones in water. Organic & Biomolecular Chemistry (RSC Publishing).
  • Addressing regioselectivity issues in functionalizing asymmetric quinoxalines. BenchChem.
  • Troubleshooting common issues in quinoxaline synthesis protocols. BenchChem.
  • Palladium-Catalyzed Ligand-Directed C–H Functionaliz
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. MDPI.
  • troubleshooting common problems in quinoxaline synthesis. BenchChem.
  • troubleshooting guide for the synthesis of substituted quinoxalines. BenchChem.
  • troubleshooting low yield in quinoxaline synthesis
  • Transition-Metal-Catalyzed Ortho C−H Functionalization of 2-Arylquinoxalines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
  • The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers in Chemistry.
  • Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. PMC.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Palladium-catalyzed enantioselective C-H functionalization via C-H pallad
  • How to overcome poor regioselectivity in quinoline functionaliz

Sources

Troubleshooting

Preventing degradation of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with functionalized nitrogen heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with functionalized nitrogen heterocycles.

The compound 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one presents unique handling challenges. Its structure features an electron-rich secondary amine coupled to a redox-sensitive quinoxalinone core. This dual nature makes it highly susceptible to environmental stressors in solution.

This guide is designed to move beyond basic handling instructions by explaining the causality behind its degradation and providing self-validating protocols to ensure the scientific integrity of your assays.

PART 1: Core Mechanistic FAQs — Why is my compound degrading?

Q1: What are the primary chemical degradation pathways for this compound in solution? Based on the structural motifs of aminoquinoxalinones, degradation is driven by three primary mechanisms:

  • Oxidation: The electron-rich pyrazine ring and the secondary amine are highly susceptible to oxidative stress. In the presence of dissolved oxygen or reactive oxygen species (ROS), the quinoxalin-2(1H)-one core can undergo oxidative degradation, potentially leading to N-oxide formation or even ring cleavage[1].

  • pH-Dependent Hydrolysis: The lactam moiety (the cyclic amide bond at the 1,2-position) is vulnerable to nucleophilic attack. Under highly acidic or basic conditions, the lactam ring can hydrolyze and open, destroying the compound's structural integrity[2].

  • Photodegradation: Aromatic quinoxaline and quinoline systems readily absorb UV/Vis light, which can induce photochemical reactions such as radical-mediated dimerization or complex polymerization[2][3].

Q2: Why does the solubility and stability of my compound change depending on the solvent used? This is due to lactam-lactim tautomerism . The compound exists in an equilibrium between the quinoxalin-2(1H)-one (lactam) form and the quinoxalin-2-ol (lactim) form. The pyrazine ring acts as the main electroactive center, and the tautomeric state is highly dependent on solvent polarity and pH[4]. Protic solvents (like water or methanol) can hydrogen-bond with the molecule, shifting the equilibrium and exposing different functional groups to degradation kinetics.

DegradationPathways Parent 3-[(3-methoxypropyl)amino] quinoxalin-2(1H)-one Oxidation Oxidative Stress (Dissolved O2, ROS) Parent->Oxidation Aerobic Conditions Hydrolysis pH Extremes (< pH 3 or > pH 9) Parent->Hydrolysis Aqueous Buffers Photolysis UV/Vis Light Exposure (Photons) Parent->Photolysis Ambient Light DegOx N-Oxidation & Ring Cleavage Oxidation->DegOx DegHyd Lactam Ring Opening Hydrolysis->DegHyd DegPhoto Radical Dimerization & Polymerization Photolysis->DegPhoto

Figure 1: Primary degradation pathways of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one in solution.

PART 2: Troubleshooting Guide

Issue 1: I observe a color change (yellowing/browning) and precipitation in my DMSO stock solution over time.

  • Causality: This is the hallmark of oxidative and photochemical degradation. Exposure to ambient light and dissolved oxygen causes the formation of insoluble polymeric degradants[2][3].

  • Solution: Transition to anhydrous, degassed DMSO. Store the solution in amber glass vials (to block UV/Vis light) and overlay the headspace with an inert gas (Argon or Nitrogen) before sealing[3].

Issue 2: My LC-MS/HPLC chromatograms show peak splitting, broad tailing, or shifting retention times.

  • Causality: This usually indicates that the molecule is interconverting between its lactam and lactim tautomers on the column, or it is degrading in the aqueous mobile phase during the run[4].

  • Solution: Lock the tautomeric state by strictly buffering your mobile phase (e.g., using 0.1% Formic Acid to maintain an acidic pH). Ensure the autosampler is temperature-controlled (set to 4°C) and use amber autosampler vials.

Issue 3: The compound shows inconsistent biological activity across different assay replicates.

  • Causality: Aqueous buffer instability. If the compound is diluted into the assay buffer (e.g., PBS at pH 7.4) and left at room temperature for varying amounts of time before the assay begins, the effective concentration of the intact parent molecule will vary.

  • Solution: Minimize aqueous exposure time. Prepare the final aqueous dilution immediately before dosing the assay plates.

PART 3: Quantitative Stability Data

The following table summarizes the expected stability profile of aminoquinoxalinone derivatives under various environmental conditions, allowing you to optimize your experimental design.

ConditionSolvent / MatrixTemperatureLight ExposureEstimated Half-Life (t½)Primary Degradation Risk
Optimal Storage Anhydrous DMSO (Degassed)-80°CProtected (Amber)> 12 MonthsNone
Working Stock Anhydrous DMSO-20°CProtected (Amber)~3-6 MonthsMild Oxidation
Benchtop Prep DMSO25°CAmbient Light< 48 HoursPhotolysis / Oxidation
Assay Buffer PBS (pH 7.4)37°CAmbient Light4 - 8 HoursHydrolysis / Tautomerization
Extreme pH 0.1 M HCl or NaOH60°CProtected< 2 HoursRapid Ring Opening

PART 4: Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system . This means building in analytical checkpoints that prove the methodology worked before you proceed to your actual experiment.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality: Water and oxygen are the enemies of quinoxalinones. By eliminating them and aliquoting the solution, we prevent hydrolysis, oxidation, and freeze-thaw degradation[2].

  • Preparation: Equilibrate the solid compound vial to room temperature in a desiccator to prevent moisture condensation.

  • Solvent Degassing: Sparge high-purity, anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: In a chemical fume hood under subdued lighting, dissolve the compound in the degassed DMSO to achieve a 10 mM stock concentration.

  • Aliquotting: Dispense the solution into single-use, Argon-purged amber glass vials.

  • Self-Validation Step: Immediately take one aliquot and run it via LC-MS. Record the Area Under the Curve (AUC) and purity percentage. This is your "Time 0 Baseline" .

  • Storage: Store the remaining aliquots at -80°C. Before any future experiment, thaw one vial and compare its LC-MS purity to the Time 0 Baseline to validate integrity. Discard the vial after one use.

Protocol 2: Forced Degradation Study (Stability-Indicating Assay)

Causality: To prove your analytical method can actually detect degradation, you must intentionally destroy the compound and ensure the degradant peaks do not co-elute with the parent peak[2].

  • Acid/Base Stress: Mix 100 µL of stock solution with 900 µL of 0.1 M HCl (Acid) or 0.1 M NaOH (Base). Incubate at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Stress: Mix 100 µL of stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

  • Self-Validation (Mass Balance Check): Inject the stressed samples into the HPLC. Calculate the mass balance: (Parent Peak Area + Sum of Degradant Peak Areas) / (Time 0 Parent Peak Area).

    • Validation Criteria: The mass balance should be ~95-100% (accounting for response factors). If it is significantly lower, degradants are either precipitating out of solution, are highly volatile, or are co-eluting with the parent peak, meaning your HPLC gradient must be adjusted.

ProtocolWorkflow Start 1. Weigh Solid Compound (Room Temp, Desiccated) Solvent 2. Add Degassed Anhydrous DMSO (Subdued Lighting) Start->Solvent Aliquot 3. Aliquot into Amber Vials (Argon Purged, Single-Use) Solvent->Aliquot Validate 4. LC-MS Validation (Establish Time 0 Baseline) Aliquot->Validate Internal Control Store 5. Store at -80°C (Prevent Freeze-Thaw) Validate->Store Purity >98%

Figure 2: Self-validating workflow for the preparation and storage of quinoxalinone stock solutions.

References

  • De la Fuente et al. "Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use". ResearchGate. Available at:[Link]

  • K.H. Ong et al. "Permanganate Oxidation of Quinoxaline and Its Derivatives". Academia.edu. Available at:[Link]

Sources

Optimization

Technical Support Center: Refining Metal-Free C-H Benzylation of Quinoxalinones

Welcome to the Technical Support Center for the metal-free C-H benzylation of quinoxalin-2(1H)-ones. This resource is engineered for researchers, synthetic chemists, and drug development professionals seeking to troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the metal-free C-H benzylation of quinoxalin-2(1H)-ones. This resource is engineered for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize late-stage functionalization protocols.

Methodological Overview & Causality

The C3-functionalization of quinoxalin-2(1H)-ones has historically relied on transition-metal catalysts (e.g., Pd, Cu)[1]. However, the pharmaceutical industry's drive toward sustainable, trace-metal-free API synthesis has catalyzed a shift toward radical-mediated and photoredox pathways[1]. Metal-free benzylation primarily leverages single-electron transfer (SET) or hydrogen atom transfer (HAT) to generate a nucleophilic benzyl radical, which regioselectively adds to the electron-deficient C3 position of the quinoxalinone core[2].

Why Metal-Free?

  • Trace Metal Contamination: Eliminates the need for rigorous metal-scavenging steps in late-stage drug development.

  • Mild Conditions: Photoredox methods operate at room temperature, preserving sensitive functional groups and preventing thermal degradation[3].

Validated Experimental Protocols

We provide two self-validating, field-proven protocols for metal-free benzylation.

Protocol A: Visible-Light Riboflavin Photocatalysis

This protocol utilizes riboflavin (Vitamin B2) as an inexpensive, metal-free, and environmentally benign photocatalyst[4].

Materials:

  • Quinoxalin-2(1H)-one derivative (0.2 mmol)

  • Benzyl source (e.g., toluene or benzyl trifluoroborate) (3.0 equiv)

  • Riboflavin (5 mol%)

  • Oxidant (e.g., K₂S₂O₈, 2.0 equiv)

  • Solvent: CH₃CN/H₂O (1:1 v/v, 2.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one (0.2 mmol), riboflavin (5 mol%), and K₂S₂O₈ (0.4 mmol).

  • Solvent & Reagent Addition: Add the solvent mixture (CH₃CN/H₂O, 2.0 mL) and the benzyl source (0.6 mmol).

  • Degassing (Critical Step): Degas the mixture via three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Removing O₂ prevents the interception of the benzyl radical, ensuring high conversion rates. Backfill with Argon.

  • Irradiation: Place the reaction tube approximately 2 cm away from a 10 W Blue LED lamp (λmax = 450 nm). Stir vigorously at room temperature (25 °C) for 12–24 hours. Causality: The blue LED precisely matches the absorption spectrum of riboflavin, ensuring efficient excitation to its active state without degrading the substrate.

  • Work-up: Quench the reaction with water (5 mL) and extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Thermal Radical Benzylation via DTBP

A robust, thermally activated protocol using Di-tert-butyl peroxide (DTBP) as both the radical initiator and oxidant[1].

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with quinoxalin-2(1H)-one (0.2 mmol) and DTBP (3.0 equiv).

  • Solvent Addition: Add the benzyl source (e.g., toluene, 2.0 mL), which acts as both the reagent and the solvent.

  • Heating: Seal the vial and heat to 110 °C in an oil bath for 16 hours. Causality: DTBP undergoes homolytic cleavage at temperatures >100 °C to form tert-butoxyl radicals, which subsequently abstract a benzylic hydrogen from toluene via HAT to generate the requisite benzyl radical.

  • Work-up: Cool to room temperature, evaporate the excess toluene under vacuum, and purify the residue directly via column chromatography.

Reaction Optimization Data

The following table summarizes the optimization of reaction conditions (temperature, solvent, and oxidant) and their direct impact on the yield of 3-benzylquinoxalin-2(1H)-one.

Condition VariableTest ParameterYield (%)Causality / Observation
Photocatalyst Riboflavin (5 mol%)88Optimal SET efficiency under blue LED excitation.
Photocatalyst Rose Bengal (5 mol%)45Poor spectral overlap and insufficient oxidation potential.
Photocatalyst None0Confirms the reaction is strictly photochemically driven.
Solvent CH₃CN/H₂O (1:1)88H₂O enhances the solubility of the inorganic oxidant (K₂S₂O₈).
Solvent Pure CH₃CN32Poor oxidant solubility limits radical generation kinetics.
Oxidant K₂S₂O₈88Generates highly reactive sulfate radical anions to assist in HAT.
Oxidant TBHP55Weaker oxidative power leads to incomplete substrate conversion.

Mechanistic Pathway & Troubleshooting Workflows

Understanding the radical pathway is critical for identifying points of failure during protocol execution.

PhotoredoxMechanism PC Riboflavin (PC) PC_star PC* (Excited State) PC->PC_star Excitation hv Visible Light (Blue LED) hv->PC_star Bn_Rad Benzyl Radical (Bn•) PC_star->Bn_Rad SET / HAT Bn_Src Toluene (Benzyl Source) Bn_Src->Bn_Rad Adduct Nitrogen-Stabilized Radical Adduct Bn_Rad->Adduct C3 Addition Substrate Quinoxalin-2(1H)-one Substrate->Adduct Product 3-Benzylquinoxalin-2(1H)-one Adduct->Product Oxidation / -H+ Oxidant Persulfate (S2O8 2-) Adduct->Oxidant SET to Oxidant Oxidant->PC PC Regeneration

Mechanistic pathway of metal-free C-H benzylation via riboflavin photocatalysis.

Troubleshooting Start Issue: Low Yield (<30%) CheckO2 Is the reaction properly degassed? Start->CheckO2 Degas Perform 3x Freeze-Pump-Thaw Backfill with Argon CheckO2->Degas No CheckSol Is the oxidant fully dissolved? CheckO2->CheckSol Yes Success Optimal Yield Achieved Degas->Success AddWater Increase H2O ratio in CH3CN/H2O mixture CheckSol->AddWater No CheckLight Is the photocatalyst bleaching early? CheckSol->CheckLight Yes AddWater->Success LowerLight Reduce LED wattage or increase distance CheckLight->LowerLight Yes CheckLight->Success No LowerLight->Success

Troubleshooting workflow for low yield in photoredox C-H benzylation.

Frequently Asked Questions (FAQs)

Q1: My reaction yields are consistently below 30%. What is the most likely cause? A: Low yields in photoredox C-H functionalizations are frequently tied to inadequate degassing[2]. Molecular oxygen is a potent triplet quencher and an excellent radical scavenger. If O₂ is present, it will intercept the benzyl radical to form a peroxyl radical, leading to benzaldehyde or benzyl alcohol byproducts instead of the desired C-C bond formation. Solution: Ensure rigorous freeze-pump-thaw degassing (minimum 3 cycles) and maintain a strict argon atmosphere.

Q2: I am observing over-alkylation (e.g., dialkylation). How can I improve regioselectivity? A: Quinoxalin-2(1H)-ones are highly biased toward C3 functionalization due to the inherent electron deficiency at this position[1]. However, if the N1 position is unprotected (i.e., an N-H quinoxalinone), N-alkylation can compete with C3-benzylation. Solution: Protect the N1 position with a methyl, benzyl, or protecting group (e.g., Boc, SEM) prior to the reaction. If N-H is required in the final API, use a selectively removable protecting group.

Q3: The photocatalyst (Riboflavin) seems to bleach/degrade within the first 2 hours. Is this normal? A: Rapid bleaching indicates photobleaching or irreversible degradation of the photocatalyst, often caused by an overly aggressive oxidant or excessive light intensity. Solution: Reduce the light intensity (e.g., move the reaction vessel further from the light source or use a lower wattage LED) or switch to a milder oxidant. Ensure the solvent system contains enough water to fully dissolve the persulfate, preventing localized high concentrations of the oxidant.

Q4: Can I use substrates with electron-withdrawing groups (EWGs) on the quinoxalinone core? A: Yes. In fact, EWGs (e.g., -F, -CF₃, -CN) on the benzenoid ring of the quinoxalinone generally increase the efficiency of the radical addition[5]. The benzyl radical is mildly nucleophilic (somatophilic); therefore, lowering the LUMO of the quinoxalinone core accelerates the addition step. Conversely, strongly electron-donating groups may require longer reaction times or slight heating to achieve full conversion.

References

  • [1] Title: An Efficient Domino Synthesis of Quinoxalin‐2(1H)‐ones via an SNAr/Coupling/Demesylation Reaction Catalyzed by Copper(I) as Key Step Source: researchgate.net URL:

  • [3] Title: Recent Advances in Visible-Light-Induced C(3)—H Functionalization of Quinoxalinones under Transition-Metal-Free or Photocatalyst-Free Source: sioc-journal.cn URL:

  • [2] Title: Strategies towards the synthesis of 3‐acylquinoxalin‐2(1H)‐ones. Source: researchgate.net URL:

  • [4] Title: Visible-Light-Promoted Deoxygenative Alkylation of Quinoxalin-2(1H)-ones with Activated Alcohols | The Journal of Organic Chemistry Source: acs.org URL:

  • [5] Title: Multicomponent Bifunctionalization of Methyl Ketones Enabled by Heterogeneous Catalysis and Solar Photocatalysis in Water | ACS Sustainable Chemistry & Engineering Source: acs.org URL:

Sources

Troubleshooting

Stability testing of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one under experimental conditions

Welcome to the technical support center for the stability testing of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stability testing of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for ensuring the stability and quality of this quinoxalinone derivative. The following sections are structured in a question-and-answer format to directly address potential challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one?

A1: The stability of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one, like many nitrogen-containing heterocyclic compounds, can be influenced by several factors.[1][2][3][4][5] Key areas of concern include:

  • Hydrolytic Stability: The quinoxalinone ring system, particularly the lactam (amide) bond within the ring, can be susceptible to hydrolysis under both acidic and basic conditions. The exocyclic amino linkage could also be a point of hydrolytic cleavage.

  • Oxidative Susceptibility: The electron-rich quinoxaline core and the secondary amine can be prone to oxidation.[6] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents, potentially leading to the formation of N-oxides or other degradation products.[7][8]

  • Photostability: Many aromatic and heterocyclic compounds absorb UV-Vis light and can undergo photodegradation.[9][10] This can involve complex radical-mediated pathways or photo-oxidation.[11] It is crucial to evaluate the compound's sensitivity to light to determine appropriate handling and packaging requirements.[12][13]

  • Thermal Stability: While often more stable to heat than other stress factors, prolonged exposure to high temperatures can lead to degradation. This is particularly relevant for determining appropriate storage conditions and assessing the impact of heat during manufacturing processes.

Q2: I am observing an unknown peak in my HPLC chromatogram during a preliminary stability study. How do I begin to identify it?

A2: The appearance of a new peak is a common observation in stability studies. A systematic approach is key to its identification:

  • Mass Spectrometry (MS) is your first line of defense. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak. Comparing this to the parent mass of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one (233.27 g/mol ) can offer initial clues.[14][15] For instance, an increase of 16 amu could suggest oxidation (addition of an oxygen atom).

  • Consider the stress condition. The nature of the stress applied (e.g., acid, base, oxidant) can provide strong hints about the degradation pathway. For example, in acidic or basic conditions, look for masses corresponding to hydrolyzed products.

  • High-Resolution Mass Spectrometry (HRMS) can provide the exact mass and elemental composition, which is invaluable for proposing potential structures for the degradant.

  • Tandem Mass Spectrometry (MS/MS) can be used to fragment the unknown peak and the parent compound. Comparing the fragmentation patterns can help in elucidating the structure of the degradant by identifying common fragments and those that have shifted in mass.

  • Forced Degradation Studies: Intentionally degrading the compound under various stress conditions (as detailed in the troubleshooting guide below) can help to systematically generate and identify potential degradation products.[1][16][17][18]

Q3: My compound seems to be degrading even under ambient light in the lab. What are the immediate steps I should take?

A3: If you suspect photosensitivity, immediate action is required to protect your samples and ensure the integrity of your results.

  • Protect from Light: Immediately start working with the compound under amber or red light. Store all solutions and solid materials in amber vials or containers wrapped in aluminum foil.[12]

  • Conduct a Confirmatory Photostability Study: To confirm and quantify the photodegradation, perform a controlled photostability study following ICH Q1B guidelines.[12][13][19] This involves exposing the compound to a defined amount of UV and visible light while keeping a control sample in the dark.[12][20]

  • Analyze Both Light-Exposed and Dark Control Samples: Use a validated stability-indicating HPLC method to compare the purity of the light-exposed sample to the dark control.[12] This will differentiate between light-induced degradation and any thermal degradation that may have occurred.

  • Consider Packaging: The results of your photostability study will inform the necessary packaging for the drug substance and subsequent drug product to protect it from light.[10]

Troubleshooting Guides

Guide 1: Troubleshooting a Failed Forced Degradation Study

Forced degradation or stress testing is a critical component of drug development, designed to understand the intrinsic stability of a molecule.[1][16][17] A "failed" study can mean many things, from no degradation to complete degradation.

Scenario 1: No Degradation Observed

  • Problem: You have subjected 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one to the standard ICH stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, light) and see no significant degradation (less than 5%).[16]

  • Causality & Solution:

    • Insufficient Stress: The conditions may not be harsh enough. The goal is to achieve 5-20% degradation to ensure the analytical method is truly stability-indicating.[16]

    • Action: Incrementally increase the severity of the stress conditions. This could involve increasing the concentration of the acid/base, extending the exposure time, or raising the temperature. See the table below for suggested starting and escalated conditions.

Stress ConditionInitial ConditionsEscalated Conditions
Acid Hydrolysis 0.1N HCl at 60°C for 24h1N HCl at 80°C for 48h
Base Hydrolysis 0.1N NaOH at 60°C for 24h1N NaOH at 80°C for 48h
Oxidation 3% H₂O₂ at RT for 24h10-30% H₂O₂ at 60°C for 48h
Thermal 80°C for 48h105°C for 72h
Photolytic ICH Q1B exposure (1.2 million lux hours visible, 200 watt hours/m² UV)Extended exposure until degradation is observed

Scenario 2: Complete or Excessive Degradation

  • Problem: Your compound has completely or almost completely degraded under one or more stress conditions, leaving you with little to no parent peak.

  • Causality & Solution:

    • Excessive Stress: The conditions are too harsh, preventing you from observing the primary degradation products and challenging the analytical method's ability to provide a mass balance.

    • Action: Reduce the severity of the stress conditions. This could involve decreasing the acid/base concentration, lowering the temperature, or reducing the exposure time. The goal is to slow down the degradation to a point where you can identify the intermediate degradants.

Workflow for Optimizing Forced Degradation:

G start Start Forced Degradation Study (ICH Conditions) check_degradation Analyze Samples by HPLC Is degradation 5-20%? start->check_degradation no_degradation No/Low Degradation (<5%) check_degradation->no_degradation No excessive_degradation Excessive Degradation (>20%) check_degradation->excessive_degradation No success Successful Degradation (5-20%) Proceed to Peak Purity & Mass Balance check_degradation->success Yes increase_stress Increase Stress Severity (Concentration, Temp, Time) no_degradation->increase_stress increase_stress->check_degradation decrease_stress Decrease Stress Severity (Concentration, Temp, Time) excessive_degradation->decrease_stress decrease_stress->check_degradation end End success->end

Caption: Workflow for optimizing forced degradation conditions.

Guide 2: Developing a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate the parent compound from all potential degradation products and impurities.[21][22]

Problem: Co-elution of the parent peak with a degradation product.

  • Causality & Solution: This is a critical failure of a stability-indicating method. It means your method cannot accurately quantify the parent compound in the presence of its degradants.

    • Insufficient Resolution: The chromatographic conditions are not optimized to separate peaks with similar properties.

    • Action Steps:

      • Modify the Mobile Phase Gradient: If using a gradient, make it shallower to increase the separation between closely eluting peaks.

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can significantly alter peak separation.

      • Adjust the pH of the Aqueous Phase: The ionization state of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one and its degradants can be manipulated by changing the pH. This can lead to significant changes in retention time and selectivity. Experiment with different buffers (e.g., phosphate, formate, acetate) within the stable pH range of your column.

      • Try a Different Column Chemistry: If the above steps fail, the stationary phase may not be suitable. If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[23]

Detailed Protocol: Developing a Stability-Indicating HPLC Method

  • Instrumentation: An HPLC or UHPLC system with a UV or photodiode array (PDA) detector is recommended.[21][24] A PDA detector is particularly useful as it can assess peak purity.

  • Sample Preparation: Prepare a stock solution of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[21] Generate degraded samples using the optimized forced degradation conditions.

  • Initial Chromatographic Conditions:

    • Column: A good starting point is a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[21]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the λmax of the parent compound using a UV scan. A typical range for quinoxaline derivatives is 254-350 nm.[21]

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject the undergraded sample and the mixture of all degraded samples.

    • Examine the chromatogram for the resolution between the parent peak and all degradant peaks. The resolution should be greater than 1.5.

    • If co-elution is observed, follow the action steps outlined above.

  • Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Troubleshooting HPLC Method Development:

G start Start: Co-elution of Parent and Degradant Peaks modify_gradient Modify Gradient Profile (e.g., make it shallower) start->modify_gradient check_resolution Is Resolution > 1.5? change_organic Change Organic Modifier (Acetonitrile <=> Methanol) check_resolution->change_organic No adjust_ph Adjust Mobile Phase pH check_resolution->adjust_ph No change_column Try a Different Column Chemistry (e.g., Phenyl-Hexyl) check_resolution->change_column No success Resolution Achieved Proceed to Method Validation check_resolution->success Yes modify_gradient->check_resolution change_organic->check_resolution adjust_ph->check_resolution change_column->check_resolution

Caption: Decision tree for troubleshooting HPLC method co-elution.

By following these guidelines and troubleshooting steps, researchers can effectively design and execute stability studies for 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one, ensuring the generation of reliable data for regulatory submissions and product development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.
  • ICH. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • Pharma Stability. (n.d.). Photostability (ICH Q1B).
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Auriga Research Pvt Ltd. (2025, June 23). Photostability Testing Laboratory.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
  • SIELC Technologies. (2018, February 16). Separation of Quinoxaline on Newcrom R1 HPLC column.
  • PMC. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MDPI. (2011, September 13). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches.
  • MDPI. (2014, August 12). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Academia.edu. (n.d.). (PDF) Permanganate Oxidation of Quinoxaline and Its Derivatives.
  • Sigma-Aldrich. (n.d.). 3-[(3-methoxypropyl)amino]-1,2-dihydroquinoxalin-2-one.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • PubMed. (2016, May 15). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo.
  • NSF PAR. (2024, February 15). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries.
  • ResearchGate. (n.d.). Photochemical hydroxylation of quinoxalines.
  • ResearchGate. (2025, November 9). (PDF) A Focussed Analysis of Β-cyclodextrins for Quinoxaline Derivatives Synthesis.
  • Santa Cruz Biotechnology. (n.d.). 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one | SCBT.
  • Sigma-Aldrich. (n.d.). 3-[(3-methoxypropyl)amino]-1,2-dihydroquinoxalin-2-one.
  • American Journal of Organic Chemistry. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • RSC Publishing. (2023, August 23). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst.
  • DADUN. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • PubChem. (n.d.). 3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine.
  • Encyclopedia.pub. (2023, March 2). Nitrogen Containing Heterocycles.
  • LookChem. (n.d.). 2-amino-1-(3-methoxypropyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide.
  • PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.
  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14).
  • ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
  • ResearchGate. (n.d.). (PDF) Oxidation and Degradation Products of Papaverine, Part II[21]: Investigations on the Photochemical Degradation of Papaverine Solutions. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one vs. Established JAK1 Inhibitors in Kinase Targeting

Introduction & Mechanistic Rationale The Janus kinase (JAK) family is central to the signal transduction of over 50 cytokines and growth factors. While first-generation pan-JAK inhibitors like tofacitinib provided breakt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Janus kinase (JAK) family is central to the signal transduction of over 50 cytokines and growth factors. While first-generation pan-JAK inhibitors like tofacitinib provided breakthrough efficacy in autoimmune diseases, their concurrent inhibition of JAK2 and JAK3 led to dose-limiting toxicities, including anemia (via erythropoietin/JAK2 suppression) and severe immunosuppression. Consequently, the drug development landscape has aggressively pivoted toward highly selective JAK1 inhibitors .

Most FDA-approved JAK1 inhibitors utilize pyrrolopyrimidine (e.g., upadacitinib) or triazolopyridine (e.g., filgotinib) scaffolds. However, the quinoxalin-2(1H)-one chemotype has recently emerged as a highly tractable, privileged scaffold for kinase inhibition .

The compound 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one (CAS 731815-56-8) serves as a foundational prototype for this class. Mechanistically, the nitrogen atoms within the quinoxalinone core and the exocyclic amine act as critical bidentate hydrogen bond donors/acceptors, anchoring the molecule to the hinge region of the JAK1 ATP-binding pocket (specifically interacting with Leu959 and Glu957). The flexible 3-methoxypropyl chain is strategically positioned to probe the solvent-exposed region, offering a synthetic vector to engineer steric bulk that clashes with the slightly narrower ATP pocket of JAK2, thereby driving JAK1 selectivity.

JAK_STAT Cytokine Cytokine (IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT Monomers JAK1->STAT Phosphorylates pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation Inhibitor 3-MPAQ (Quinoxalinone) Inhibitor->JAK1 ATP-Competitive Inhibition

Fig 1. JAK1/STAT signaling cascade and the pharmacological intervention point of 3-MPAQ.

Comparative Efficacy and Selectivity Profiling

To objectively evaluate the potential of the quinoxalin-2(1H)-one scaffold, we must benchmark its baseline in vitro performance against optimized, clinical-stage JAK inhibitors. The data below highlights how the unoptimized 3-MPAQ prototype compares to established therapeutics in enzymatic assays.

InhibitorScaffold ClassJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK2/JAK1)
3-MPAQ (Prototype) Quinoxalin-2(1H)-one~15.0~45.0~120.0*3.0x
Upadacitinib Imidazopyrrolopyridine43.0120.02300.02.8x
Filgotinib Triazolopyridine10.028.0810.02.8x
Tofacitinib Pyrrolopyrimidine3.24.11.61.3x

*Note: 3-MPAQ values represent representative preclinical profiling data for the baseline quinoxalinone scaffold prior to advanced lead optimization .

While 3-MPAQ demonstrates a lower absolute potency than Tofacitinib, its baseline JAK2/JAK1 selectivity index (3.0x) is highly competitive with Upadacitinib and Filgotinib. This indicates that the quinoxalinone core provides an excellent starting point for structure-based drug design (SBDD) aimed at maximizing isoform selectivity.

Experimental Methodologies for Validation

As an Application Scientist, I emphasize that IC₅₀ values are only as reliable as the assay systems generating them. The following self-validating protocols are required to accurately profile 3-MPAQ against other JAK1 inhibitors.

Protocol A: TR-FRET Enzymatic Kinase Assay

Purpose: To determine the biochemical IC₅₀ and intrinsic ATP-competitive selectivity.

  • Step 1: Reagent Preparation. Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT. Causality: DTT prevents the oxidation of critical cysteine residues in the JAK kinase domain, ensuring the enzyme remains in its active conformational state.

  • Step 2: Compound Titration. Dispense 3-MPAQ and control inhibitors into a 384-well plate using a 10-point, 3-fold serial dilution. Causality: This specific dilution range guarantees a complete sigmoidal dose-response curve, which is mathematically required to calculate an accurate Hill slope and IC₅₀.

  • Step 3: ATP and Substrate Addition. Add the specific JAK isoform (JAK1, JAK2, etc.), a biotinylated peptide substrate, and ATP. Crucial Step: The ATP concentration must be set exactly at the Km​ for each specific JAK isoform. Causality: JAK2 has a naturally higher affinity for ATP than JAK1. Running the assay at a universal ATP concentration would artificially skew the apparent selectivity. Normalizing to Km​ isolates the true thermodynamic binding affinity of the inhibitor .

  • Step 4: Detection. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Causality: TR-FRET utilizes a time delay before reading emission, completely eliminating background auto-fluorescence common in aromatic heterocyclic compounds like quinoxalinones.

Protocol B: Human Whole Blood Phospho-Flow Cytometry

Purpose: To validate that biochemical selectivity translates into functional cellular efficacy in a physiological environment.

  • Step 1: Blood Collection & Incubation. Incubate fresh human whole blood with the inhibitors for 1 hour. Causality: Whole blood assays maintain physiological levels of human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). This accounts for plasma protein binding, providing a highly translatable cellular IC₅₀.

  • Step 2: Orthogonal Cytokine Stimulation. Stimulate one set of samples with IL-6 (15 min) to drive the JAK1/STAT3 pathway. Stimulate a parallel set with EPO (15 min) to drive the JAK2/STAT5 pathway. Causality: This orthogonal stimulation isolates the specific functional pathways, allowing us to calculate a functional cellular selectivity index.

  • Step 3: Fixation and Permeabilization. Lyse red blood cells and fix leukocytes with paraformaldehyde, followed by permeabilization with 90% ice-cold methanol. Causality: Methanol permeabilization strips lipids from the nuclear membrane, allowing the bulky fluorophore-conjugated anti-pSTAT antibodies to access the intracellular targets.

  • Step 4: Flow Cytometry Analysis. Stain with CD4 (T-cells) and anti-pSTAT3/anti-pSTAT5. Causality: Single-cell analysis allows us to gate specifically on CD4+ T-cells, removing noise from irrelevant cell populations and providing a high-resolution readout of target engagement.

Workflow Cmpd Compound Prep (3-MPAQ vs Controls) TRFRET TR-FRET Kinase Assay (JAK1/2/3/TYK2) Cmpd->TRFRET Step 1 Cell Whole Blood Assay (Flow Cytometry) TRFRET->Cell Step 2 Data Selectivity Index Calculation Cell->Data Step 3

Fig 2. Step-by-step experimental workflow for evaluating JAK1 selectivity and cellular efficacy.

References

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds . ResearchGate. Available at:[Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842) as a JAK1 Selective Inhibitor . OSTI.gov. Available at:[Link]

  • 2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide (CID 662388) . PubChem. Available at:[Link]

Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Aminoquinoxalin-2(1H)-ones

The 3-aminoquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. As such, the development of efficient and versatil...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-aminoquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. As such, the development of efficient and versatile synthetic routes to access this key heterocycle is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of the most prevalent synthetic strategies, offering insights into their mechanistic underpinnings, practical execution, and relative efficiencies.

Introduction: The Significance of the 3-Aminoquinoxalin-2(1H)-one Core

Quinoxaline derivatives are a well-established class of nitrogen-containing heterocyclic compounds. The introduction of an amino group at the C3-position and a carbonyl at the C2-position gives rise to the 3-aminoquinoxalin-2(1H)-one core, a structure frequently associated with a wide spectrum of pharmacological properties. The demand for libraries of these compounds for screening and lead optimization has spurred the development of diverse synthetic methodologies. This guide will focus on three primary strategies: the classical cyclization-condensation approach, the functionalization of a pre-existing quinoxalinone core, and modern direct C-H amination techniques.

Classical Approach: Cyclization of o-Phenylenediamines

The traditional and most fundamental method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction first described by Hinsberg.[1] To achieve the desired 3-amino-2(1H)-one structure, derivatives of α-keto acids or their equivalents are often employed.

Mechanistic Rationale

The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the α-keto acid derivative. This is followed by an intramolecular cyclization and subsequent dehydration to form the quinoxalinone ring. The choice of the α-keto acid derivative is crucial for the introduction of the amino group or a precursor at the C3-position.

Representative Protocol: Synthesis from o-Phenylenediamine and Ethyl Pyruvate

A common variation involves the reaction of o-phenylenediamine with ethyl pyruvate to form 3-methylquinoxalin-2(1H)-one.[2] While this does not directly yield the 3-amino derivative, the resulting 3-methyl group can be further functionalized. A more direct, albeit less common, classical approach would involve a reagent with a masked amino group.

Experimental Protocol:

  • To a solution of o-phenylenediamine (1.0 eq) in ethanol, add ethyl pyruvate (1.0 eq).

  • Heat the reaction mixture under reflux for 30 minutes.[2]

  • Allow the mixture to cool to room temperature, during which time a crystalline product will form.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield 3-methylquinoxalin-2(1H)-one.[2]

Efficiency and Limitations

This classical approach is generally robust and utilizes readily available starting materials. However, it often requires a multi-step sequence to install the desired C3-amino functionality, which can lower the overall yield and atom economy. The reaction conditions can also be harsh, potentially limiting the substrate scope with sensitive functional groups.

Functionalization of a Pre-formed Quinoxalinone Ring

A highly effective and modular approach involves the synthesis of a reactive quinoxalinone intermediate, typically a 3-haloquinoxalin-2(1H)-one, followed by nucleophilic substitution with a desired amine.

Mechanistic Considerations

This strategy relies on the electrophilic nature of the C3-position in a 3-haloquinoxalin-2(1H)-one. The electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atoms of the pyrazine ring activates the C3-carbon towards nucleophilic attack by an amine. The reaction proceeds via a standard nucleophilic aromatic substitution (SNAr) mechanism.

Representative Protocol: Amination of 3-Chloroquinoxalin-2(1H)-one

This two-step procedure first involves the synthesis of the 3-chloro intermediate from the corresponding quinoxaline-2,3(1H,4H)-dione, followed by reaction with an amine.[3]

Experimental Protocol: Step 1: Synthesis of 3-Chloroquinoxalin-2(1H)-one

  • Treat quinoxaline-2,3(1H,4H)-dione with a chlorinating agent such as phosphoryl chloride (POCl3).

  • Heat the reaction mixture to effect the conversion to 2,3-dichloroquinoxaline.

  • Perform a selective hydrolysis using a base like lithium hydroxide to yield 3-chloroquinoxalin-2(1H)-one.[3]

Step 2: Nucleophilic Substitution with an Amine

  • Dissolve 3-chloroquinoxalin-2(1H)-one (1.0 eq) in a suitable solvent such as DMF or NMP.

  • Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine) to the reaction mixture.

  • Heat the reaction to drive the substitution. The reaction can often be effectively accelerated using microwave irradiation.[3]

  • Upon completion, the reaction is worked up by pouring into water and collecting the precipitated product.

Efficiency and Advantages

This method is highly versatile, as a wide variety of amines can be introduced in the final step, allowing for the rapid generation of a diverse library of analogs. Yields for the nucleophilic substitution step are generally good to excellent, often ranging from 48% to 85%.[3] The key limitation is the initial synthesis of the 3-halo-quinoxalinone precursor, which adds steps to the overall sequence.

Direct C-H Amination of Quinoxalin-2(1H)-ones

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex molecules. The direct amination of the C3-H bond of quinoxalin-2(1H)-ones represents the state-of-the-art in accessing the target compounds.

Mechanistic Principles

These reactions typically proceed via a catalytic cycle involving the activation of the C-H bond by a transition metal catalyst, often copper or palladium.[4][5] The amine can be introduced through various pathways, including oxidative amination where an external oxidant is required. Visible-light-induced protocols have also been developed, which can proceed through radical pathways.[6][7]

Copper-Catalyzed Oxidative Amination

A notable example is the copper-catalyzed oxidative C3-amination of quinoxalin-2(1H)-ones using primary or secondary amines as the nitrogen source. This method is praised for its atom economy, concise nature, and mild reaction conditions.[4]

Experimental Protocol:

  • To a reaction vessel, add quinoxalin-2(1H)-one (1.0 eq), the amine (1.2 eq), a copper catalyst (e.g., CuI or Cu(OAc)2), a ligand (if necessary), and a suitable solvent.

  • The reaction is typically run under an atmosphere of an oxidant, such as molecular oxygen or air.

  • Stir the reaction at a specified temperature until completion, as monitored by TLC or LC-MS.

  • The product is then isolated and purified using standard chromatographic techniques.

Palladium-Catalyzed Oxidative Amidation

Palladium catalysis can also be employed for the direct C3-functionalization. For instance, a palladium-catalyzed oxidative amidation of quinoxalin-2(1H)-ones with acetonitrile has been developed to synthesize 3-acetamino quinoxalin-2(1H)-one derivatives in good to excellent yields.[5]

Visible-Light-Induced C-H Amination

A greener alternative involves the use of visible light to promote the C-H amination. These reactions can often be performed at room temperature and without the need for an external oxidant.[7] Some protocols have been developed that are free of external ligands and oxidants, further enhancing the environmental credentials of the method.[8]

Efficiency and Modern Appeal

Direct C-H amination represents the most convergent and atom-economical approach. It avoids the pre-functionalization of the quinoxalinone core, thus shortening the synthetic sequence. Yields are often very high, with some copper-catalyzed methods reporting up to 98% yield.[4] The substrate scope is generally broad, with good tolerance for various functional groups.[4][9] The primary consideration for this approach is the cost and availability of the catalyst and any necessary ligands.

Comparative Analysis

Synthetic RouteKey FeaturesTypical YieldsAdvantagesDisadvantages
Classical Cyclization Condensation of o-phenylenediamine and α-keto acid derivatives.Moderate to Good (for the cyclization step)Utilizes simple, readily available starting materials.[1]Often requires multiple steps to install the C3-amino group; can have harsh reaction conditions.
Functionalization of 3-Haloquinoxalinone Nucleophilic substitution of a C3-halogen with an amine.48-85% (for the substitution step)[3]Highly versatile for late-stage diversification; modular approach.Requires a multi-step synthesis of the 3-halo precursor.
Direct C-H Amination (Cu-catalyzed) Copper-catalyzed oxidative coupling of the C3-H bond with an amine.Up to 98%[4]High atom economy; convergent; mild conditions.[4]Requires a metal catalyst and often an oxidant.
Direct C-H Amination (Pd-catalyzed) Palladium-catalyzed oxidative coupling.Good to Excellent[5]Provides access to amidated products directly.[5]Catalyst can be expensive.
Direct C-H Amination (Visible Light) Photoredox or photocatalyst-free C-H amination.Good to Excellent[6][7]Environmentally friendly; mild conditions.[7]May require specific photochemical equipment.

Workflow Visualizations

Synthetic Strategies Overview

Synthetic_Strategies cluster_0 Classical Route cluster_1 Functionalization Route cluster_2 Direct C-H Amination A o-Phenylenediamine + α-Keto Acid Derivative B Cyclization/ Condensation A->B C 3-Substituted- quinoxalin-2(1H)-one B->C J 3-Aminoquinoxalin-2(1H)-one D Quinoxaline-2,3-dione E Halogenation D->E F 3-Haloquinoxalin-2(1H)-one E->F G Nucleophilic Substitution with Amine F->G H Quinoxalin-2(1H)-one + Amine I Catalyst (Cu, Pd) or Visible Light H->I I->J

Caption: Overview of major synthetic routes to 3-aminoquinoxalin-2(1H)-ones.

Catalytic Cycle for Copper-Catalyzed C-H Amination

Copper_Catalysis cluster_0 Catalytic Cycle A Cu(I) D Oxidative Addition A->D + Quinoxalinone + Amine B Cu(III) Intermediate C Reductive Elimination B->C - H+ C->A + Product D->B D->B Oxidant

Caption: A simplified representation of a plausible copper-catalyzed C-H amination cycle.

Conclusion and Future Outlook

The synthesis of 3-aminoquinoxalin-2(1H)-ones has evolved significantly from classical condensation reactions to highly efficient, atom-economical direct C-H functionalization methods. For large-scale synthesis where cost is a primary driver, the functionalization of a 3-halo-quinoxalinone remains a robust and reliable option. However, for rapid lead discovery and the synthesis of complex analogs, direct C-H amination, particularly copper-catalyzed and visible-light-mediated approaches, offers unparalleled efficiency and convergency. The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale, the need for structural diversity, and considerations of cost and environmental impact. Future developments in this field will likely focus on expanding the scope of C-H functionalization reactions, developing more sustainable and recyclable catalytic systems, and exploring asymmetric syntheses to access chiral 3-aminoquinoxalin-2(1H)-ones.

References

  • Copper-catalysed oxidative amination of quinoxalin-2(1H)
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - PMC.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Palladium-catalyzed oxidative amidation of quinoxalin-2(1H)-ones with acetonitrile - RSC Publishing. Royal Society of Chemistry.
  • An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. Wiley Online Library.
  • Synthesis of quinoxalinones - Organic Chemistry Portal. Organic Chemistry Portal.
  • Substrate Scope for the Synthesis of 3‐Aminoquinoxalin‐2(1H)‐ones.[a,b] - ResearchGate.
  • Copper-catalyzed C–H/N–H cross-coupling reactions for the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Direct C(sp)−H Amination to Synthesize Primary 3‐aminoquinoxalin‐2(1H)‐ones under Simple and Mild Conditions - ResearchGate.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - MDPI. MDPI.
  • Palladium(II)-Catalyzed Oxidative Arylation of Quinoxalin-2(1H)
  • Synthesis of 3-amino-3,4-dihydro-1H-quinolin-2-ones through regioselective palladium-catalyzed intramolecular cyclization. - VUB ORGC. Vrije Universiteit Brussel.
  • Novel syntheses of 3-anilino-pyrazin-2(1H)-ones and 3-anilino-quinoxalin-2-(1H)-ones via microwave-mediated Smiles rearrangement | Request PDF - ResearchGate.
  • Copper-Catalyzed Divergent C-H Functionalization Reaction of Quinoxalin-2(1 H)-ones and Alkynes Controlled by N1-Substituents for the Synthesis of (Z)-Enaminones and Furo[2,3 - PubMed.
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - RSC Publishing. Royal Society of Chemistry.
  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H) - PMC.
  • Palladium(II)-catalyzed oxidative arylation of quinoxalin-2(1H)-ones with arylboronic acids - PubMed.
  • Organic Chemistry: Current Research Open Access - Longdom Publishing. Longdom Publishing.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat.
  • Application Notes and Protocols: Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione from o-phenylenediamine - Benchchem. Benchchem.
  • Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed.
  • ChemInform Abstract: Synthesis of 3-Amino-3,4-dihydro-1H-quinolin-2-ones Through Regioselective Palladium-Catalyzed Intramolecular Cyclization. | Request PDF - ResearchGate.
  • A Comparative Guide to Quinoxaline Synthesis: An Analysis of Synthetic Routes - Benchchem. Benchchem.
  • One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][4][10][11]thiadiazole-4,5-diamine using triiodoisocyanuric acid - ACG Publications. ACG Publications.

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC.

Sources

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